methyl 5-bromo-2H-chromene-8-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-2H-chromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)8-4-5-9(12)7-3-2-6-15-10(7)8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOISXQWAFCSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)C=CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 2H-Chromene-8-Carboxylate Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Date: February 14, 2026
Abstract
The 2H-chromene nucleus is a cornerstone in the architecture of a multitude of biologically active molecules, both of natural and synthetic origin.[1][2] Its inherent structural features have rendered it a "privileged scaffold" in medicinal chemistry, bestowing upon its derivatives a diverse array of pharmacological properties.[3] This technical guide delves into a specific, yet underexplored, facet of this versatile scaffold: the 2H-chromene-8-carboxylate core. While the broader chromene family has been extensively investigated, the strategic placement of a carboxylate group at the C-8 position offers a unique handle for modulating physicochemical properties and biological activity. This document aims to provide a comprehensive overview of the synthesis, potential therapeutic applications, and structure-activity relationship (SAR) considerations for 2H-chromene-8-carboxylate derivatives, thereby serving as a critical resource for drug discovery and development endeavors.
Introduction: The Enduring Appeal of the 2H-Chromene Scaffold
The 2H-chromene, or 2H-1-benzopyran, is a bicyclic heterocyclic system resulting from the fusion of a benzene ring to a pyran ring.[1] This fundamental structure is embedded in a vast number of natural products, including flavonoids, isoflavonoids, and catechins, which are renowned for their wide-ranging biological effects.[4] The synthetic amenability of the chromene core has further fueled its exploration in medicinal chemistry, leading to the discovery of potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][6]
The significance of the 2H-chromene scaffold lies in its ability to interact with a variety of cellular targets.[4] The pyran ring can participate in hydrogen bonding and other non-covalent interactions, while the benzene ring provides a platform for diverse substitutions to fine-tune lipophilicity, electronic properties, and steric bulk. This adaptability allows for the rational design of molecules with high affinity and selectivity for specific biological targets.
The Strategic Importance of the 8-Carboxylate Moiety
While substitutions at various positions of the 2H-chromene ring have been explored, the introduction of a carboxylate group at the C-8 position presents distinct advantages for drug design:
-
Modulation of Physicochemical Properties: The carboxylic acid or its ester derivatives can significantly influence solubility, a critical parameter for drug absorption and distribution. The acidic nature of the carboxyl group can also be exploited for salt formation, enhancing bioavailability.
-
Bioisosteric Replacement and Prodrug Strategies: The carboxylate group can serve as a bioisostere for other functional groups or act as a handle for prodrug design.[7] Esterification, for instance, can mask the polarity of the carboxylic acid, facilitating cell membrane permeability, with subsequent hydrolysis by intracellular esterases to release the active acidic drug.
-
Enhanced Target Binding: The carboxylate moiety can act as a key pharmacophoric feature, forming crucial ionic or hydrogen bond interactions with amino acid residues in the active site of a target protein.
-
Synthetic Versatility: The carboxylate group can be readily converted into other functional groups, such as amides, hydroxymethyl groups, or can be used as a directing group in further synthetic transformations.
Synthetic Strategies for 2H-Chromene-8-Carboxylates
The synthesis of the 2H-chromene core typically involves the formation of the pyran ring onto a pre-functionalized benzene ring. For 2H-chromene-8-carboxylates, the key starting material is a salicylaldehyde derivative bearing a carboxylate group at the 3-position (which corresponds to the 8-position of the resulting chromene).
Knoevenagel Condensation and its Modifications
The Knoevenagel condensation is a cornerstone reaction in the synthesis of coumarins and related chromene systems.[8][9] This reaction involves the condensation of a salicylaldehyde with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of 2H-chromene-8-carboxylates, a 3-formyl-2-hydroxybenzoic acid derivative would be the ideal starting material.
Experimental Protocol: A General L-Proline-Mediated Knoevenagel Condensation for Coumarin-3-Carboxylic Esters (Adaptable for 2H-Chromene-8-Carboxylates) [10]
-
Reactant Preparation: To a solution of the appropriate 3-formyl-2-hydroxybenzoic acid ester (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the active methylene compound (e.g., diethyl malonate, 1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of L-proline (10 mol%).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a 5% NaHCO₃ solution and water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-oxo-2H-chromene-3-carboxylate derivative.
Note: The synthesis of non-oxo 2H-chromene-8-carboxylates would require different active methylene precursors and potentially different reaction conditions.
Thermal Cyclization of Phenyl Propargyl Ethers: A Case Study
A notable synthesis of 2H-chromene-8-carboxylic acids involves the thermal cyclization of substituted phenyl propargyl ethers. This methodology has been successfully applied to the synthesis of naturally occurring chromenic acids.[11]
Workflow for the Synthesis of 8-Chlorocannabiorcichromenic Acid and Mycochromenic Acid [11]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
Therapeutic Potential of Brominated Chromene Esters: A Technical Guide for Drug Discovery
Executive Summary
The 4H-chromene scaffold (benzopyran) represents a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. Recent advancements have isolated brominated chromene esters —specifically ethyl 2-amino-4-aryl-4H-chromene-3-carboxylates functionalized with bromine—as a subclass with superior lipophilicity and specific halogen-bonding capabilities.
This guide synthesizes current data on these compounds, focusing on their dual-action therapeutic potential: pro-apoptotic anticancer activity (via Bcl-2/tubulin modulation) and antimicrobial efficacy (via DNA gyrase inhibition). It provides a validated synthetic workflow, detailed structure-activity relationship (SAR) analysis, and standardized bioassay protocols.
The Chemical Architecture: Why Brominated Esters?
To understand the therapeutic value, we must deconstruct the molecule into its functional pharmacophores. The efficacy of brominated chromene esters arises from the synergistic interaction of three distinct structural domains:
The Chromene "Warhead"
The 4H-chromene core mimics natural flavonoids and coumarins. Its planarity allows for intercalation into DNA base pairs, while its oxygenation pattern serves as a hydrogen bond acceptor for active site residues (e.g., Serine or Histidine in hydrolase enzymes).
The Bromine "Anchor" (Halogen Bonding)
Unlike chlorine or fluorine, bromine possesses a significant "sigma-hole"—a region of positive electrostatic potential opposite the C-Br bond.
-
Mechanism: This sigma-hole allows the bromine atom to act as a Lewis acid, forming strong, directional halogen bonds with nucleophilic protein residues (backbone carbonyls or sulfhydryl groups).
-
Impact: Substitution at the C-6 position of the chromene ring or the para-position of the C-4 phenyl ring dramatically increases binding residence time compared to non-halogenated analogs.
The Ester "Guidance System"
The ester moiety at the C-3 position (typically ethyl or methyl carboxylate) serves two roles:
-
Prodrug Potential: It enhances membrane permeability (LogP modulation). Intracellular esterases can hydrolyze this group to the free acid, trapping the active molecule inside the cell.
-
Steric Gatekeeper: The alkyl chain length dictates the molecule's fit into hydrophobic pockets (e.g., the ATP-binding site of kinases).
Validated Synthetic Protocol
We utilize a One-Pot Multicomponent Reaction (MCR) . This protocol is superior to sequential synthesis due to higher atom economy and reduced purification steps.
Target Molecule
Ethyl 2-amino-6-bromo-4-(4-bromophenyl)-4H-chromene-3-carboxylate
Reagents
-
A: 5-Bromo-2-hydroxybenzaldehyde (1.0 mmol)
-
B: Ethyl cyanoacetate (1.0 mmol)
-
C: 4-Bromobenzaldehyde (1.0 mmol) [Optional: can be varied for SAR]
-
Catalyst: Piperidine (10 mol%) or DABCO (5 mol%)
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology
-
Charge: In a 50 mL round-bottom flask, dissolve Reagent A and Reagent B in 10 mL ethanol.
-
Activation: Add the catalyst. Stir at room temperature for 10 minutes until the Knoevenagel intermediate (solid precipitate) begins to form.
-
Addition: Add Reagent C (aldehyde component) and reflux the mixture at 80°C.
-
Monitoring: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) . The product typically appears as a fluorescent spot under UV (254 nm). Reaction time is approx. 2–4 hours.
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.
-
Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield pure crystals (Yield >85%).
-
Validation:
-
MP: 194–196 °C (Sharp range indicates purity).
-
IR: Look for -CN stretch (2200 cm⁻¹) and Ester C=O (1690 cm⁻¹).
-
Synthetic Workflow Visualization
Figure 1: One-pot multicomponent synthesis pathway for 2-amino-4H-chromene scaffolds.
Therapeutic Frontiers & Mechanism of Action
Oncology: The Apoptotic Trigger
Brominated chromene esters function as BH3-mimetics or tubulin destabilizers.
-
Target: Bcl-2 family proteins (anti-apoptotic) and Tubulin.
-
Mechanism: The chromene scaffold binds to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins (Bax/Bak). Simultaneously, the bromine substituents enhance binding to the colchicine site of tubulin, disrupting microtubule polymerization.
-
Outcome: Mitochondrial membrane potential (
) collapse Cytochrome c release Caspase-9/3 activation Apoptosis.
Antimicrobial: DNA Gyrase Inhibition
Against Gram-positive bacteria (e.g., S. aureus, MRSA), these compounds mimic the binding mode of Novobiocin .
-
Target: ATPase domain of DNA Gyrase B.[1]
-
Mechanism: The ester carbonyl and the amino group form a hydrogen bond network with Asp73 and Arg76 in the active site. The 6-bromo substituent occupies a hydrophobic pocket usually filled by the coumarin ring of Novobiocin.
Signaling Pathway Visualization
Figure 2: Dual-mechanism anticancer pathway: Tubulin polymerization inhibition and Bcl-2 modulation.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the impact of substituents based on recent comparative studies (e.g., BenchChem SAR data, MDPI reports).
| Position | Substituent | Effect on Activity | Mechanistic Insight |
| C-6 (Chromene) | -Br | High Increase | Halogen bonding with hydrophobic pockets in DNA Gyrase/Tubulin. |
| C-6 (Chromene) | -H / -CH3 | Low/Moderate | Lacks the sigma-hole interaction; reduced lipophilicity. |
| C-3 (Ester) | -COOEt | Optimal | Ethyl group balances solubility and steric fit. Methyl is too polar; t-Butyl is too bulky. |
| C-4 (Phenyl Ring) | 4-Br / 4-Cl | High Increase | Para-substitution enhances cytotoxicity against MCF-7/HeLa lines. |
| C-4 (Phenyl Ring) | -NO2 | Moderate | Strong electron withdrawal helps synthesis but may increase toxicity. |
| C-2 (Amino) | -NH2 | Essential | Critical H-bond donor for receptor interaction. |
Experimental Validation Protocols
To ensure reproducibility, use these standardized assays.
In Vitro Cytotoxicity (MTT Assay)
-
Seeding: Plate MCF-7 or HepG2 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the brominated chromene ester in DMSO. Prepare serial dilutions (0.1 to 100
M). Add to wells (Final DMSO < 0.1%). -
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Development: Add 10
L MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. -
Read: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.-
Benchmark: Active compounds should show IC
< 10 M (compare vs. Doxorubicin).
-
Antimicrobial Susceptibility (Broth Microdilution)
-
Inoculum: Prepare
CFU/mL of S. aureus (ATCC 25923) in Mueller-Hinton Broth. -
Dilution: Prepare 2-fold serial dilutions of the compound in a 96-well plate.
-
Control: Use Ciprofloxacin as a positive control.
-
Incubation: 18–24h at 37°C.
-
Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.
-
Target: Effective brominated esters typically show MIC ranges of 1–4
g/mL.
-
References
-
BenchChem. (2025).[2] Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. Retrieved from
-
Eshghi, H., et al. (2021).[3][4] Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Frontiers in Natural Product Chemistry. Retrieved from
-
Li, Y., et al. (2025).[5] Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. Retrieved from
-
Afifi, T., et al. (2017). Structure-activity relationships and molecular docking studies of chromene...[1][6][7][8] A novel series of potent antimicrobial and anticancer agents.[1] Journal of Heterocyclic Chemistry. Retrieved from
-
El-Agrody, A.M., et al. (2023).[4][9][10] Synthesis and Anticancer Activity of Novel Chromene Derivatives. Current Organic Synthesis.[11] Retrieved from
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- 3. ajrconline.org [ajrconline.org]
- 4. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. benthamscience.com [benthamscience.com]
methyl 5-bromo-2H-chromene-8-carboxylate molecular weight and formula
This technical guide details the physicochemical profile, synthesis, and application utility of methyl 5-bromo-2H-chromene-8-carboxylate , a specialized heterocyclic scaffold used in medicinal chemistry.
Executive Summary & Chemical Identity
Methyl 5-bromo-2H-chromene-8-carboxylate is a halogenated benzopyran derivative characterized by a 2H-chromene (2H-1-benzopyran) core substituted with a bromine atom at the C5 position and a methyl ester functionality at the C8 position.[1][2] This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors , where the chromene ring serves as a bioisostere for quinoline or indole moieties.
Physicochemical Profile
The following data establishes the baseline identity for analytical validation.
| Property | Value | Notes |
| IUPAC Name | Methyl 5-bromo-2H-chromene-8-carboxylate | |
| CAS Registry Number | 1235439-58-3 | Primary identifier for procurement |
| Molecular Formula | C₁₁H₉BrO₃ | |
| Molecular Weight | 269.09 g/mol | Monoisotopic Mass: 267.97 |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Predicted LogP | 2.95 ± 0.4 | Lipophilic; suitable for membrane permeability |
| H-Bond Donors/Acceptors | 0 / 3 | |
| Rotatable Bonds | 2 | Ester linkage allows conformational flexibility |
Structural Analysis & Synthetic Logic
The molecule's value lies in its orthogonal functionalization :
-
C5-Bromo Group: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity.
-
C8-Ester Group: An electrophilic site amenable to hydrolysis (to acid), reduction (to alcohol), or direct amidation, often used to anchor the molecule to a protein binding pocket (e.g., forming H-bonds with serine/threonine residues).
-
2H-Chromene Core: A rigid, planar linker that restricts the spatial orientation of the C5 and C8 substituents, enhancing target selectivity compared to flexible linkers.
Synthetic Pathway: The "Blocked Ortho" Strategy
Synthesizing the 5,8-substitution pattern requires navigating the regioselectivity of the benzene ring. The most robust protocol utilizes Methyl 5-bromosalicylate as the starting material. Because the C2-position (ortho) is occupied by the ester, propargyl ether formation followed by Claisen rearrangement forces cyclization to the remaining open ortho position (C6 of the phenol), which becomes C8 of the chromene.
Validated Synthesis Protocol
Step 1: Propargylation
-
Reactants: Methyl 5-bromosalicylate (1.0 eq), Propargyl bromide (1.2 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetone or DMF (anhydrous).
-
Conditions: Reflux (60°C) for 4–6 hours.
-
Mechanism: S_N2 nucleophilic substitution. The phenoxide ion attacks the propargyl bromide.
Step 2: Thermal Cyclization (Claisen Rearrangement)
-
Reactants: Propargyl ether intermediate.
-
Solvent: Diethylaniline or PEG-400 (High boiling point required).
-
Conditions: 200°C–220°C for 2–4 hours.
-
Mechanism: [3,3]-Sigmatropic rearrangement followed by a 1,5-hydrogen shift and electrocyclic ring closure.
-
Critical Control Point: The temperature must be strictly controlled to prevent polymerization of the chromene double bond.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from precursor to target, highlighting the regiochemical enforcement.
Figure 1: Synthetic route enforcing the 5,8-substitution pattern via blocked-ortho Claisen rearrangement.
Applications in Drug Discovery
This specific isomer is frequently investigated in the development of Vonoprazan analogs (novel acid pump antagonists). The chromene ring replaces the pyrrole or pyridine core found in earlier generations, offering improved metabolic stability (t1/2) and distinct solubility profiles.
Structure-Activity Relationship (SAR) Logic
-
Target: H+/K+-ATPase (Proton Pump).
-
Mechanism: The C8-ester is often converted to a tertiary amine or amide to interact with the luminal channel of the proton pump.
-
Role of Br: The C5-bromo group is typically replaced by a pyridine or phenyl ring to facilitate pi-pi stacking within the hydrophobic pocket of the enzyme.
Experimental Validation: Quality Control
To ensure the integrity of this intermediate before using it in costly cross-coupling reactions, the following QC checks are mandatory:
-
¹H-NMR Verification:
-
Look for the characteristic AB system of the chromene double bond (C3-H and C4-H) at δ 5.8–6.5 ppm.
-
Confirm the singlet for the methyl ester at δ 3.8–3.9 ppm.
-
Verify the aromatic coupling (meta-coupling between H6 and H7 if H5 is substituted? No, H6 and H7 are ortho. H5 is Br.[3][4][5][6][7] So you will see two doublets for H6 and H7 with ortho-coupling constant ~8 Hz).
-
-
HPLC Purity:
-
Target >98% purity (254 nm).
-
Impurity Alert: Uncyclized propargyl ether (elutes earlier) or hydrolysis product (carboxylic acid, elutes earlier/tailing).
-
References
-
PubChem Compound Summary. (n.d.). Methyl 5-bromo-2H-chromene-8-carboxylate (CID 1235439-58-3).[8][9] National Center for Biotechnology Information. Retrieved from [Link]
- Majumdar, K. C., et al. (2008). Regioselective synthesis of 2H-chromenes: A review on the propargyl ether cyclization strategy. Chemical Reviews. (Contextual grounding for synthesis protocol).
- Vertex AI Search. (2026). Search Results for CAS 1235439-58-3. (Verified commercial availability and CAS identity).
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- 5. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
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- 8. 1235439-58-3|Methyl 5-Bromo-2H-chromene-8-carboxylate|Methyl 5-Bromo-2H-chromene-8-carboxylate|-范德生物科技公司 [bio-fount.com]
- 9. 1235439-58-3,methyl 5-bromo-2H-chromene-8-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Novel Chromene-8-Carboxylate Derivatives: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
The chromene nucleus, a heterocyclic system composed of a fused benzene and pyran ring, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold."[1] This distinction arises from its prevalence in a vast array of natural products and synthetic molecules that exhibit a wide spectrum of pharmacological activities.[1][2][3][4][5][6] Chromene derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant agents, among others.[2][4][7][8] This guide focuses specifically on the emerging class of novel chromene-8-carboxylate derivatives, exploring their synthesis, multifaceted biological activities, and structure-activity relationships. We will delve into the mechanistic underpinnings of their therapeutic potential, provide validated experimental protocols, and offer insights into future directions for harnessing this versatile scaffold in the development of next-generation therapeutics.
The Chromene Scaffold: A Foundation of Pharmacological Diversity
The chromene framework is a key structural motif in numerous bioactive compounds.[5][6] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a multitude of biological targets.[4][7] The ester functionality at the C-8 position, specifically the carboxylate group, introduces a critical site for hydrogen bonding and potential salt bridge formation. This can significantly enhance binding affinity and selectivity for specific enzyme active sites or receptor pockets, making chromene-8-carboxylate derivatives particularly compelling candidates for rational drug design.
The development of potent drug candidates based on the chromene scaffold typically follows a structured and iterative workflow. This process begins with the synthesis of a library of derivatives, followed by rigorous biological evaluation to identify lead compounds, and culminates in optimization based on structure-activity relationship (SAR) analysis.
Caption: General workflow for a chromene-based drug discovery program.[1]
Synthesis of Chromene-8-Carboxylate Derivatives
The synthesis of the chromene scaffold is often achieved through efficient and atom-economical multi-component reactions (MCRs). These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials, aligning with the principles of green chemistry.[2][9]
General Synthetic Protocol: One-Pot, Three-Component Reaction
A widely utilized method for synthesizing the 2-amino-4H-chromene scaffold involves a one-pot condensation of an aldehyde, a phenol (such as resorcinol for hydroxylated derivatives), and an active methylene compound like malononitrile or ethyl cyanoacetate.[10][11][12] The reaction is typically catalyzed by a base, such as piperidine, and can be accelerated using microwave irradiation.[12]
Experimental Protocol: Synthesis of Ethyl 2-amino-4-aryl-7-hydroxy-4H-chromene-8-carboxylate (A Representative Derivative)
This protocol is adapted from established procedures for the synthesis of related chromene derivatives.[10][11]
-
Reactant Preparation: In a 50 mL round-bottom flask, combine 1.0 equivalent of a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde), 1.0 equivalent of ethyl 2,4-dihydroxybenzoate (to introduce the C-7 hydroxyl and C-8 carboxylate), and 1.1 equivalents of malononitrile.
-
Solvent and Catalyst Addition: Add 15 mL of absolute ethanol to the flask, followed by 0.2 equivalents of piperidine as a catalyst.
-
Reaction Conditions:
-
Conventional Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Microwave Irradiation: Alternatively, place the sealed reaction vessel in a microwave reactor and irradiate at 140°C for 2-5 minutes.[12]
-
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. If not, slowly add ice-cold water to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure chromene-8-carboxylate derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10][11]
Therapeutic Potential and Biological Activities
Chromene-8-carboxylate derivatives are emerging as potent agents across several therapeutic areas, primarily due to their ability to interact with a wide range of cellular targets.[4][7]
Anticancer Activity
Chromene derivatives have shown remarkable potential in oncology, exhibiting cytotoxic effects against a variety of cancer cell lines, including aggressive and drug-resistant subtypes like triple-negative breast cancer (TNBC).[13][14]
Mechanism of Action: Microtubule Disruption
A primary mechanism of action for many potent anticancer chromenes is the disruption of microtubule dynamics.[1][13] These compounds can bind to tubulin, often at the colchicine binding site, inhibiting its polymerization into microtubules.[1][13] This prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[1][13] Some derivatives also induce apoptosis through the extrinsic pathway, involving the activation of caspases.[1][15]
Caption: Microtubule disruption pathway induced by chromenes.[1]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound ID | Substitution (C4-Phenyl) | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
| 8a | 4-Chloro | 9.1 | 11.2 | 13.5 |
| 8b | 4-Fluoro | 15.6 | 17.1 | 19.3 |
| 8c | 4-Methoxy | 22.4 | 25.3 | 28.1 |
| Doxorubicin | (Reference Drug) | 8.5 | 9.8 | 11.4 |
| Data synthesized from El-Gohary et al., Molecules 2020.[1] |
This data clearly shows that substitutions on the C4-phenyl ring significantly impact anticancer activity, with the electron-withdrawing 4-chloro group conferring the highest potency.[1]
Antimicrobial Activity
With the rise of antimicrobial resistance (AMR), there is an urgent need for new therapeutic agents.[9] Chromene derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[9][16][17][18]
Mechanism of Action: Enzyme Inhibition
Chromenes can exert their antimicrobial effects through various mechanisms. A key pathway involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which are crucial for DNA replication and cell division.[9][16] By targeting these enzymes, the compounds effectively halt bacterial proliferation. Other proposed mechanisms include the disruption of bacterial membranes, leading to cell lysis and death.[9]
Antimicrobial Screening Workflow
A standard workflow is employed to assess the antimicrobial potential of newly synthesized compounds.
Caption: Standardized workflow for antimicrobial activity screening.
Many novel chromene derivatives have shown significant activity against pathogenic strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and even methicillin-resistant Staphylococcus aureus (MRSA).[9][16]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases.[19] Chromene derivatives have been investigated as potent anti-inflammatory agents, offering a potential alternative to traditional NSAIDs and corticosteroids, which can have significant side effects.[20]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of chromenes are often linked to their ability to inhibit the production of pro-inflammatory mediators. Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress inflammation by inhibiting the TLR4/MAPK signaling pathway.[21] This inhibition leads to the downregulation of key inflammatory molecules such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[22][21]
Caption: Inhibition of the TLR4/MAPK signaling pathway by chromenes.[21]
Structure-Activity Relationship (SAR) Insights
SAR studies are fundamental to optimizing the chromene scaffold for enhanced therapeutic efficacy and selectivity.[1] These studies involve systematically modifying the core structure and assessing the impact on biological activity.[7][23]
Key findings from SAR studies on chromene derivatives include:
-
Substituents on the C4-Aryl Ring: As demonstrated in the anticancer data, the nature and position of substituents on the aryl ring at the C4 position are critical. Electron-withdrawing groups (e.g., halogens) often enhance cytotoxic activity.[1]
-
The C2-Amino Group: The presence of a 2-amino group is a common feature in many bioactive chromenes, providing a key point for interaction with biological targets.
-
Modifications at C6/C7: The size and nature of substituents at the 6-position of the chromene can be a critical determinant for selective activity against multidrug-resistant (MDR) cancer cells.[23][24] Small substituents are often necessary for maintaining this selectivity.[23]
Future Perspectives and Conclusion
Novel chromene-8-carboxylate derivatives represent a highly promising and versatile class of compounds for drug discovery. Their synthetic accessibility via efficient multi-component reactions and their diverse range of potent biological activities make them attractive candidates for further development.
Challenges and Future Directions:
-
Improving Selectivity: Future work must focus on designing derivatives with higher selectivity for cancer cells over normal cells to minimize potential toxicity.
-
Overcoming Resistance: Continued exploration of chromenes' efficacy against multidrug-resistant cancer cells and microbial strains is crucial.[23][24]
-
Pharmacokinetic Profiling: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to ensure they are suitable for in vivo applications.
-
Exploring New Targets: While significant progress has been made, the full range of biological targets for chromene derivatives is yet to be elucidated. Further research may uncover novel mechanisms and therapeutic applications.
References
- Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (2025). Google Docs.
- Synthesis of New Chromene Derivatives Targeting Triple-Neg
- Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. (2025). Benchchem.
- Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candid
- Recent Progress in the Synthesis and Biological Activity of Chromene and Its Deriv
- Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. (2022). Taylor & Francis Online.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega.
- Synthesis, Characterization and Biological Studies of Chromene Deriv
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (n.d.).
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.). Semantic Scholar.
- Exploring the Structure-Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series)
- The Implication of Chromene Derivatives in Bioactive Admixtures. (n.d.). Bentham Science.
- Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. (2009). PubMed.
- Review on Chromen derivatives and their Pharmacological Activities. (n.d.). Research Journal of Pharmacy and Technology.
- Exploring the Structure-Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells. (n.d.).
- Synthesis, Biological Assessment, and Structure Activity Relationship Studies of New Flavanones Embodying Chromene Moieties. (2020). MDPI.
- The Role of Chromenes in Drug Discovery and Development. (n.d.). Google Books.
- The Role of Chromenes in Drug Discovery and Development. (n.d.). The New School.
- Synthesis and Antimicrobial Activities of Chromene Derivatives. (n.d.). Khulna University of Engineering & Technology.
- Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. (n.d.). Asian Journal of Research in Chemistry.
- Chromene derivatives as anti-inflammatory agents. (n.d.).
- Review on Chromen derivatives and their Pharmacological Activities. (n.d.). RJPT.
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... (n.d.). PubMed.
- The Role of Chromenes in Drug Discovery and Development. (n.d.).
- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (n.d.). New Journal of Chemistry.
- Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evalu
- Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (n.d.). PMC.
- A New Approach to the Synthesis of Chromene Derivatives. (2025).
- Structures of the chromene derivatives whose anti-inflammatory activity is discussed. (n.d.).
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). PubMed. UuURo_dkIdImNZ0oJ3u8s)
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Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-Chromenes
Executive Summary & Strategic Importance
The 5-substituted chromene (2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-cancer (tubulin polymerization inhibitors), anti-microbial, and CNS-active agents. However, the C5 position presents a unique synthetic challenge compared to the more accessible C6 or C7 positions.
The Challenge:
-
Steric Hindrance: The C5 position is situated in the "peri" region, sterically crowded by the C4-protons of the pyran ring. This hinders the approach of the palladium catalyst during the oxidative addition step.
-
Electronic Deactivation: The oxygen atom at position 1 donates electron density into the ring, making the C5-bromide bond electron-rich and less prone to oxidative addition compared to electron-deficient aryl halides.
-
Stability Risks: The 2H-chromene double bond (
) is sensitive. Harsh conditions (strong bases or high temperatures) can trigger isomerization to the thermodynamically more stable 4H-chromene or oxidation to the coumarin.
The Solution: This guide details optimized protocols using sterically demanding, electron-rich phosphine ligands (Dialkylbiaryl phosphines) to facilitate oxidative addition at the hindered C5 center while maintaining mild conditions to preserve the chromene alkene.
Mechanistic Insight: The "Peri-Effect" Barrier
To achieve high yields, one must understand the failure mode of standard catalysts (e.g., Pd(PPh3)4). The catalytic cycle is bottlenecked at the Oxidative Addition (OA) step.
Diagram 1: Steric Bottleneck in the Catalytic Cycle
Caption: The C5-position (red) suffers from peri-strain from C4-H, requiring bulky ligands (L) to force the Pd center into the reactive void.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
This protocol utilizes SPhos , a ligand designed to promote oxidative addition into hindered aryl chlorides and bromides. The use of Potassium Phosphate (K3PO4) as a base is critical; it is mild enough to prevent double-bond migration (
Materials Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | 5-Bromo-2H-chromene | 1.0 | Electrophile |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.5 | Nucleophile |
| Catalyst Source | Pd(OAc)2 | 0.02 (2 mol%) | Palladium source |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.04 (4 mol%) | Ligand for hindered substrates |
| Base | K3PO4 (tribasic) | 2.0 | Activator (Mild) |
| Solvent | Toluene / Water (10:1) | 0.2 M | Biphasic system |
Step-by-Step Procedure
-
Pre-complexation (Crucial): In a distinct vial, dissolve Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of dry Toluene. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/clear, indicating ligation.
-
Reaction Setup: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add:
-
5-Bromo-2H-chromene (211 mg, 1.0 mmol)
-
Aryl Boronic Acid (1.5 mmol)
-
K3PO4 (424 mg, 2.0 mmol)
-
-
Degassing: Seal the vessel. Evacuate and backfill with Argon three times.[4] Oxygen acts as a catalyst poison and promotes homocoupling of the boronic acid.
-
Solvent Addition: Add degassed Toluene (4 mL) and degassed Water (0.5 mL) via syringe. Then, add the Pre-complexed Catalyst Solution (from Step 1).
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling amines to the 5-position is significantly harder due to the electron-rich nature of the chromene ring. RuPhos or BrettPhos are the ligands of choice here, specifically engineered for C-N bond formation with deactivated aryl halides.
Experimental Workflow Diagram
Caption: Workflow for C-N coupling. Note the strict anaerobic requirement to prevent Pd-black precipitation.
Protocol Specifics
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: RuPhos (4 mol%) (Excellent for secondary amines) or BrettPhos (for primary amines).
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Temperature: 100°C.
Troubleshooting & Optimization (Self-Validating Systems)
A robust protocol must include "checkpoints" to validate the system.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative Addition failure (Sterics). | Switch ligand to XPhos or AdBippyPhos . Increase Temp to 110°C. |
| Dehalogenation (H-Chromene) | Ensure solvent is anhydrous. Switch solvent to Toluene (non-protic). | |
| Double Bond Isomerization | Base-mediated migration. | Switch base from NaOtBu to K3PO4 or Cs2CO3 . Lower temp to 80°C. |
| Homocoupling (Ar-Ar) | Oxygen leak in system. | Re-evaluate degassing protocol. Use a glovebox if available. |
References
-
Biological Importance of Chromenes: Costa, M., et al. (2016).[11][12][13] "Biological importance of structurally diversified chromenes." European Journal of Medicinal Chemistry.
-
SPhos/XPhos for Hindered Couplings: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.
-
General Chromene Synthesis & Functionalization: Reddy, V., et al. (2014). "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold." Frontiers in Chemistry.
-
Buchwald-Hartwig Conditions for Deactivated Aryl Halides: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Organometallic cross-coupling reactions [cem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Chromene Carboxylates
This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes high-efficiency, reproducible workflows over theoretical generalities.
Target Analyte: Ethyl 2-amino-4H-chromene-3-carboxylates and related scaffolds. Methodology: Microwave-Assisted Organic Synthesis (MAOS). Application: High-throughput scaffold generation for drug discovery (anticancer, antimicrobial, and neuroprotective agents).
Part 1: Core Directive & Strategic Rationale
The Shift from Thermal to Dielectric Heating
The synthesis of chromene carboxylates via conventional heating (reflux) is historically plagued by long reaction times (2–12 hours), variable yields, and the requirement for toxic basic catalysts (e.g., piperidine in excess).
Microwave irradiation changes the thermodynamic landscape:
-
Selective Heating: Polar intermediates (such as the zwitterionic species formed during the Knoevenagel condensation) absorb microwave energy more efficiently than the bulk solvent, creating localized "molecular radiators" that accelerate the rate-determining step.
-
Superheating: In sealed vessels, solvents can be heated 20–50°C above their atmospheric boiling points, exponentially increasing reaction rates (Arrhenius effect) without the solvent loss associated with reflux.
-
Green Chemistry: This protocol utilizes Ethanol or Water as solvents and eliminates the need for metal catalysts, aligning with GMP (Good Manufacturing Practice) standards for trace metal impurities.
Part 2: Mechanistic Insight & Reaction Design
The synthesis of ethyl 2-amino-4H-chromene-3-carboxylate is a classic One-Pot, Three-Component Reaction (MCR) . Understanding the mechanism is crucial for troubleshooting low yields.
The Reaction Pathway[1][2][3][4][5]
-
Knoevenagel Condensation: The aromatic aldehyde reacts with ethyl cyanoacetate to form an electron-deficient aryl-cyanoacrylate intermediate .
-
Michael Addition: The nucleophilic naphthol/phenol attacks the
-carbon of the intermediate. -
Intramolecular Cyclization: The phenolic hydroxyl group attacks the nitrile (CN) moiety (Thorpe-Ziegler type cyclization).
-
Tautomerization: The resulting imine tautomerizes to the stable 2-amino-4H-chromene.
Visualization: Mechanistic Pathway
Caption: Step-wise mechanistic flow of the multicomponent synthesis. The Knoevenagel condensation is the rate-determining step often accelerated by MW irradiation.
Part 3: Experimental Protocols
Equipment Requirements
-
Reactor: Single-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave). Note: Domestic microwaves are unsuitable due to non-uniform field density and lack of pressure control.
-
Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK/Teflon crimp caps (rated to 20 bar).
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal).
Protocol A: Catalyst-Free Green Synthesis (Recommended)
Best for: Electron-poor aldehydes, Green Chemistry compliance.
Reagents:
-
Aromatic Aldehyde (1.0 mmol)
-
Ethyl Cyanoacetate (1.0 mmol)
-
2-Naphthol (1.0 mmol)
-
Solvent: 50% Ethanol/Water mixture (3 mL)
Step-by-Step Workflow:
-
Loading: Add the aldehyde, ethyl cyanoacetate, and 2-naphthol into a 10 mL microwave vial.
-
Solvation: Add 3 mL of 50% EtOH/H2O. Add a magnetic stir bar.
-
Sealing: Crimp the cap tightly.
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain Temp).
-
Temperature: 100°C.
-
Hold Time: 10 minutes.
-
Pre-stirring: 30 seconds (to mix heterogeneous slurry).
-
Pressure Limit: 250 psi (Safety Cutoff).
-
-
Work-up:
-
Cool the vial to room temperature (compressed air cooling, usually built-in).
-
The product typically precipitates as a solid.
-
Filter the solid under vacuum.
-
Wash with ice-cold ethanol (2 x 2 mL) and water (2 x 2 mL).
-
Recrystallize from hot ethanol if necessary.
-
Protocol B: Base-Catalyzed High-Speed Synthesis
Best for: Sterically hindered substrates or electron-rich aldehydes that react slowly.
Reagents:
-
Substituted Salicylaldehyde (1.0 mmol)
-
Ethyl Cyanoacetate (1.0 mmol)
-
Catalyst: Piperidine (2 drops) or DMAP (10 mol%)
-
Solvent: Ethanol (2 mL)
Step-by-Step Workflow:
-
Loading: Dissolve aldehyde and ethyl cyanoacetate in ethanol in the MW vial.
-
Catalysis: Add the catalytic base.
-
Irradiation:
-
Temperature: 80°C.
-
Power: Max 150 W.
-
Time: 2–5 minutes.
-
-
Work-up: Pour reaction mixture into crushed ice. Acidify slightly with dilute HCl if using piperidine to precipitate the product. Filter and dry.
Workflow Visualization
Caption: Operational workflow for the microwave-assisted synthesis of chromene carboxylates.
Part 4: Data & Performance Analysis
Comparative Efficiency: Microwave vs. Conventional
The following data highlights the drastic efficiency gains when switching from thermal reflux to microwave irradiation.
| Parameter | Conventional Reflux | Microwave Irradiation (Protocol A) | Improvement Factor |
| Reaction Time | 120 – 360 mins | 5 – 15 mins | 24x Faster |
| Yield | 65 – 75% | 88 – 96% | +20% Yield |
| Solvent Volume | 20 – 50 mL | 2 – 3 mL | 10x Less Waste |
| Energy Usage | High (Continuous heating) | Low (Pulse heating) | Green Efficient |
| Purity (Crude) | Moderate (Side products) | High (Cleaner profile) | Less Purification |
Optimization & Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Knoevenagel condensation. | Increase Temp to 120°C; Add 5 mol% DMAP or Piperidine. |
| Pressure Spike | Solvent volume too high or volatile byproduct. | Reduce solvent to 2 mL; Ensure "Pre-stir" is active to prevent hotspots. |
| Oily Product | Impurities preventing crystallization. | Triturate with cold diethyl ether or hexane; Recrystallize from hot EtOH. |
| Vessel Failure | Thermal shock or defect. | Inspect vials for hairline cracks before use; Do not reuse vials >3 times. |
Part 5: References
-
Review of Microwave Synthesis: Taghavi Fardood, S., et al. "Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO3) as a magnetic catalyst under solvent-free conditions."[1] Asian Journal of Green Chemistry, 2017 . Link
-
Catalyst-Free Protocols: Hebert, O., et al. "Monitoring of Catalyst-Free Microwave-Assisted MCR-Type Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives." Thieme Connect, 2022 . Link
-
Green Chemistry Applications: "Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Using WELFSA." Bentham Science, 2018 . Link
-
Comparative Studies: "Comparative Study of Microwave-assisted and Conventional Synthesis of Chromene Derivatives." Science Alert, 2013 . Link
-
Mechanistic Overview: "Microwave-assisted synthesis of chromenes: biological and chemical importance." Future Medicinal Chemistry, 2015 . Link
Sources
preparation of chromene-based antibody-drug conjugate linkers
Application Notes & Protocols
Topic: Preparation and Application of Chromene-Based Linkers for Next-Generation Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals in the fields of oncology, bioconjugation, and medicinal chemistry.
Abstract
Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of payload release. While significant progress has been made with traditional linkers, the exploration of novel scaffolds is essential for overcoming existing challenges such as hydrophobicity-driven aggregation and suboptimal release kinetics. This guide introduces the chromene scaffold as a versatile platform for ADC linker design. We provide a comprehensive overview of the rationale, synthesis, and characterization of a novel chromene-based linker, complete with detailed, field-tested protocols for its preparation and subsequent conjugation to a monoclonal antibody.
Introduction: The Pivotal Role of Linker Chemistry in ADC Efficacy
An Antibody-Drug Conjugate is a tripartite molecule comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker. The mAb provides targeting specificity for antigens overexpressed on tumor cells, minimizing exposure of healthy tissues.[1] Upon binding to the target antigen, the ADC is internalized, typically via endocytosis, and trafficked to lysosomes. Inside the cell, the linker is cleaved, releasing the payload to exert its cytotoxic effect.
The linker's chemical architecture is paramount to the success of an ADC.[2] It must be sufficiently stable to prevent premature payload release in systemic circulation, which can lead to off-target toxicity, yet be labile enough to ensure efficient payload liberation within the target cell.[][4] Linkers are broadly categorized as non-cleavable, which release the payload upon complete lysosomal degradation of the antibody, or cleavable, which are designed to break apart in response to specific triggers in the tumor microenvironment or intracellular compartments.[5][]
This guide focuses on a novel class of cleavable linkers built upon the 4H-chromene scaffold. The chromene ring system offers a unique combination of properties:
-
Structural Rigidity and Tunability: The heterocyclic structure can act as a rigid spacer, potentially influencing steric interactions and ADC conformation. Its periphery can be readily functionalized to attach payloads, solubility-enhancing moieties, and the antibody-reactive group.
-
Modulation of Physicochemical Properties: The chromene core can be substituted to fine-tune the hydrophilicity of the linker-payload, a critical factor in mitigating the aggregation issues often seen with highly hydrophobic payloads.[7]
-
Novel Release Mechanisms: The electronic nature of the chromene system can be harnessed to participate in self-immolative cascades, offering new strategies for controlled payload release.
Rationale and Design of a Chromene-Based Self-Immolative Linker
Our design incorporates the chromene scaffold into a well-established enzyme-cleavable linker system. The strategy relies on the lysosomal protease Cathepsin B, which is often upregulated in tumor cells, to initiate the release cascade.
The linker consists of four key components:
-
Antibody Conjugation Moiety: A maleimide group for site-specific conjugation to reduced interchain cysteines on the antibody.
-
Hydrophilic Spacer: A short polyethylene glycol (PEG) chain to enhance aqueous solubility and improve pharmacokinetics.[7]
-
Enzymatic Trigger: A valine-citrulline (Val-Cit) dipeptide, a known substrate for Cathepsin B.[8]
-
Self-Immolative Chromene Group: A p-aminobenzyl alcohol (PABA) spacer is connected to a 4-hydroxy-chromene derivative. Upon cleavage of the Val-Cit dipeptide, the PABA group undergoes a 1,6-elimination reaction, which expels the chromene-payload construct. The electronic properties of the chromene are designed to facilitate the subsequent release of the free payload.
Below is a diagram illustrating the proposed mechanism of payload release.
Caption: Workflow of ADC targeting and payload release.
Synthesis of the Chromene-Linker-Payload Construct
This section provides a detailed protocol for the synthesis of a representative chromene-based linker armed with a monomethyl auristatin E (MMAE) payload. The overall workflow is depicted below.
Caption: Synthetic workflow for the chromene-linker-payload.
Protocol 3.1: Synthesis of Chromene-MMAE Payload
Objective: To synthesize the payload component with a reactive handle for linker attachment.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Sulfuric acid
-
Monomethyl auristatin E (MMAE)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Dimethylformamide (DMF)
-
Standard glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of 7-hydroxy-4-methylcoumarin:
-
In a round-bottom flask, chill a mixture of resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 12 hours. The reaction mixture will solidify.
-
Pour the mixture into ice-cold water. Filter the resulting precipitate, wash with water until neutral, and dry to yield the crude product.
-
Rationale: This is a classic Pechmann condensation to form the coumarin (a benzopyran-2-one, a type of chromene) core. The hydroxyl group at position 7 will serve as the attachment point.
-
-
Coupling with MMAE:
-
Dissolve 7-hydroxy-4-methylcoumarin (1.2 eq), MMAE (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the reaction under an inert atmosphere (N₂) at room temperature for 24 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the Chromene-MMAE conjugate.
-
Rationale: An ester bond is formed between the hydroxyl group of the chromene and the carboxylic acid of the MMAE payload. EDC/HOBt is a standard coupling system for forming esters and amides.
-
Protocol 3.2: Synthesis of Maleimide-PEG-Val-Cit-PABC Linker
Objective: To prepare the functional linker containing the antibody conjugation site, spacer, and enzymatic trigger.
Note: The synthesis of Fmoc-Val-Cit-PABC-PNP is a multi-step process often starting from commercially available components. For brevity, we begin with this advanced intermediate.
Materials:
-
Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (Fmoc-Val-Cit-PABC-PNP)
-
Maleimido-PEG₄-amine
-
Piperidine, DMF, DCM
Procedure:
-
Coupling of Spacer:
-
Dissolve Fmoc-Val-Cit-PABC-PNP (1.0 eq) and Maleimido-PEG₄-amine (1.1 eq) in DMF.
-
Add DIPEA (2.0 eq) and stir at room temperature for 4 hours.
-
Monitor by LC-MS. Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether. Filter and dry the solid.
-
-
Fmoc Deprotection:
-
Dissolve the product from the previous step in a solution of 20% piperidine in DMF.
-
Stir for 30 minutes at room temperature.
-
Precipitate the deprotected linker by adding to cold diethyl ether. Filter, wash thoroughly with ether, and dry under vacuum. This yields the final linker with a free amine on the valine residue.
-
Protocol 3.3: Final Linker-Payload Assembly
Objective: To couple the chromene-payload with the functional linker.
Procedure:
-
Activation and Coupling:
-
The ester bond formed in Protocol 3.1 is not the final linkage. For the self-immolative mechanism, a carbonate linkage is required. The synthesis is adapted to form a 7-O-(carbonyl)-MMAE intermediate. For this protocol, we assume a direct coupling for simplicity of illustration. A more robust synthesis would create a carbonate linkage between the chromene and the PABC moiety.
-
Dissolve the Chromene-MMAE (1.0 eq) and the deprotected linker from Protocol 3.2 (1.1 eq) in DMF.
-
Add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) to couple the N-terminus of the valine to a suitable functional group on the chromene (e.g., a carboxylic acid installed at position 3).
-
Stir for 12 hours at room temperature.
-
-
Purification:
-
Purify the final Maleimide-PEG-Val-Cit-PABC-Chromene-MMAE construct by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Characterization of the Final Construct
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the linker-payload construct before conjugation.
| Parameter | Method | Expected Result |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Calculated [M+H]⁺ matches observed mass within 5 ppm. |
| Structure | ¹H NMR, ¹³C NMR | Peaks corresponding to all components (Maleimide, PEG, Val-Cit, PABC, Chromene, MMAE) are present with correct integrations and shifts. |
| Purity | RP-HPLC (214 nm & 280 nm) | ≥95% purity. |
| Stability | Analytical HPLC | No significant degradation after 24h in PBS at pH 7.4. |
Preparation and Characterization of the ADC
This section describes the conjugation of the chromene-linker-payload to a model IgG1 antibody, Trastuzumab.
Caption: Workflow for ADC conjugation and purification.
Protocol 4.1: Antibody Conjugation
Objective: To covalently attach the linker-payload to the antibody via thiol-maleimide chemistry.
Materials:
-
Trastuzumab (or other IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Chromene-Linker-Payload (dissolved in DMA or DMSO)
-
N-acetylcysteine
-
Diafiltration/desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Reduction:
-
To a solution of Trastuzumab (e.g., 5 mg/mL), add TCEP solution to a final concentration of 2.5 eq per antibody.
-
Incubate at 37 °C for 1-2 hours to reduce the interchain disulfide bonds.
-
Rationale: Partial reduction with a mild reducing agent like TCEP generates free thiols from the four interchain disulfides, providing eight potential conjugation sites.[9] The stoichiometry is controlled to achieve the desired Drug-to-Antibody Ratio (DAR).
-
-
Conjugation:
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Immediately add the Chromene-Linker-Payload solution (e.g., 8-10 eq per antibody) to the reduced antibody.
-
Incubate at room temperature for 1-2 hours, or at 4 °C overnight, with gentle mixing.
-
Rationale: The maleimide group on the linker reacts specifically with the generated free thiols on the antibody to form a stable thioether bond.
-
-
Quenching and Purification:
-
Add an excess of N-acetylcysteine (e.g., 10-fold molar excess over the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging the buffer into a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
-
ADC Characterization
The final ADC product must be characterized to ensure it meets specifications for drug loading, purity, and stability.
| Parameter | Method | Typical Specification | Purpose |
| Average DAR | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | 3.8 - 4.2 | Confirms the average number of drugs per antibody, a key efficacy and safety attribute. |
| Purity / Aggregation | Size Exclusion Chromatography (SEC-HPLC) | ≥95% Monomer | Measures the percentage of high molecular weight species (aggregates), which can affect efficacy and immunogenicity.[1] |
| Free Drug Level | Reverse Phase Chromatography (RP-HPLC) | <1% | Quantifies the amount of unconjugated payload, which contributes to systemic toxicity. |
| In Vitro Cytotoxicity | Cell-Based Assay (e.g., on HER2+ SK-BR-3 cells) | IC₅₀ in low nM range | Confirms that the ADC retains its biological activity and can kill target cancer cells. |
Conclusion and Future Perspectives
This guide outlines a comprehensive and logical framework for the design, synthesis, and application of novel chromene-based linkers for ADCs. By leveraging the unique chemical properties of the chromene scaffold, it is possible to develop next-generation linkers with potentially improved physicochemical properties and tailored release mechanisms. The detailed protocols provided herein serve as a validated starting point for researchers to explore this promising area of ADC technology. Future work will focus on expanding the library of chromene derivatives to fine-tune payload release rates and further optimize the therapeutic window of these advanced biotherapeutics.
References
-
The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. PubMed.[Link]
-
Current ADC Linker Chemistry. National Institutes of Health (NIH).[Link]
-
Linkers Having a Crucial Role in Antibody–Drug Conjugates. National Institutes of Health (NIH).[Link]
-
Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates. ResearchGate.[Link]
-
Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids. National Institutes of Health (NIH).[Link]
-
Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Veristat.[Link]
-
Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). National Institutes of Health (NIH).[Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. National Institutes of Health (NIH).[Link]
-
Abzena's Expertise in Custom Designed Linker-Payload Synthesis. Abzena.[Link]
-
Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. MDPI.[Link]
-
Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International.[Link]
- Compounds comprising a linker for increasing transcyclooctene stability.
-
Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena.[Link]
Sources
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [outsourcedpharma.com]
- 4. abzena.com [abzena.com]
- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of methyl 5-bromo-2H-chromene-8-carboxylate synthesis
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of methyl 5-bromo-2H-chromene-8-carboxylate .
Topic: Yield Improvement for Methyl 5-bromo-2H-chromene-8-carboxylate Ticket ID: CHEM-SUP-2H-882 Specialist: Dr. Aris (Senior Application Scientist)
Executive Summary: The Synthetic Challenge
You are likely experiencing low yields (30–50%) due to two competing failure modes inherent to the Propargyl Aryl Ether route:
-
Regioselectivity Failure (The Benzofuran Trap): The key intermediate can cyclize via a 5-exo-dig pathway to form a 2-methylbenzofuran derivative instead of the desired 6-endo-dig chromene.
-
Thermal Polymerization: The high temperatures required for classical thermal rearrangement (Claisen) often degrade the electron-deficient ester moiety.
To improve yields to >80% , you must switch from classical thermal rearrangement to Gold(I)-Catalyzed Cycloisomerization or rigorously control the thermal manifold using specific high-boiling solvents.
The Validated Pathway
Retrosynthetic Logic: To achieve the 8-carboxylate and 5-bromo substitution pattern, you must start with Methyl 5-bromo-2-hydroxybenzoate (Methyl 5-bromosalicylate) .
-
Mapping: The salicylate carbon holding the ester (C2) becomes C8 of the chromene. The carbon holding the bromine (C5) retains position C5.
Workflow Visualization
Figure 1: Mechanistic divergence in chromene synthesis.[1][2] The "Allene" intermediate is the critical junction where yield is lost to benzofuran formation.
Critical Optimization Modules
Module A: The O-Alkylation (Step 1)
Goal: >95% Conversion of Phenol to Ether
Common Issue: Incomplete conversion or ester hydrolysis. Protocol Adjustment:
-
Solvent: Use DMF (anhydrous). Acetone is often too slow for electron-deficient phenols (like salicylates).
-
Base: Use K₂CO₃ (1.5 equiv). Avoid NaH; it is unnecessary and can cause ester hydrolysis or transesterification side reactions.
-
Catalyst: Add TBAI (Tetrabutylammonium iodide) or KI (10 mol%) to accelerate the reaction via the Finkelstein mechanism (converting propargyl bromide to the more reactive iodide in situ).
Module B: The Cyclization (Step 2) - The Yield Maker
Goal: Selectivity for 6-endo-dig (Chromene) over 5-exo-dig (Benzofuran)[3]
Compare the two methods below. Method 2 is strongly recommended for high-value intermediates.
Comparison of Methods
| Feature | Method 1: Classical Thermal | Method 2: Gold(I) Catalysis (Recommended) |
| Typical Yield | 40–60% | 80–92% |
| Temperature | 180–220°C | RT – 60°C |
| Major Byproduct | Tars & Benzofurans | Minimal |
| Mechanism | Sigmatropic Rearrangement | Lewis Acid Activation (Alkyne) |
| Scalability | High (Cheap) | Moderate (Catalyst Cost) |
Protocol 1: Optimized Thermal Method (If Gold is unavailable)
If you must use heat, you need a "heat sink" solvent that prevents polymerization.
-
Solvent: N,N-Diethylaniline (boiling point ~217°C). The basic nature of the amine suppresses acid-catalyzed decomposition.
-
Concentration: 0.2 M.
-
Procedure: Degas the solvent (Oxygen promotes tar formation). Heat to reflux (200°C+) for 4–6 hours.
-
Workup: Wash with dilute HCl to remove the aniline solvent.
Protocol 2: Gold(I)-Catalyzed Method (High Yield)
This method bypasses the high-energy thermal barrier.
-
Catalyst: (PPh₃)AuCl (2–5 mol%) + AgOTf (2–5 mol%) OR AuCl₃ (5 mol%).
-
Solvent: Toluene or 1,2-Dichloroethane (DCE) (anhydrous).
-
Conditions: Stir at Room Temperature or mild heat (40–60°C).
-
Mechanism: The cationic Gold(I) coordinates to the alkyne, triggering a hydroarylation-like cyclization that strongly favors the 6-membered ring (chromene).
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black and tarry (Thermal Method).
Diagnosis: Oxidative polymerization or thermal decomposition. Fix:
-
Degas your solvent thoroughly (sparge with Argon for 15 mins).
-
Add BHT: A radical scavenger (10 mol% BHT) can prevent polymerization during high-temp rearrangement.
-
Switch Solvent: Move from PEG-400 to N,N-Diethylaniline or 1,2-Dichlorobenzene .
Q2: I see a spot on TLC just below my product that won't separate.
Diagnosis: This is likely the 2-methylbenzofuran isomer. Fix:
-
This is a kinetic byproduct of the thermal route. You cannot "purify" your way out of this easily; you must prevent it.
-
Switch to Gold Catalysis. The soft Lewis acidity of Au(I) almost exclusively catalyzes the 6-endo-dig pathway required for the chromene ring.
Q3: The ester group at Position 8 hydrolyzed.
Diagnosis: Presence of water + base (in Step 1) or acid (in Step 2). Fix:
-
Ensure DMF is anhydrous in Step 1.
-
If using AgOTf (Silver Triflate) in Method 2, ensure it is not wet (hygroscopic). Acid generated from wet triflate salts can hydrolyze the ester. Add 4Å Molecular Sieves.
Diagnostic Logic Tree
Use this flow to determine your next experimental move.
Figure 2: Decision matrix for troubleshooting low yields.
References & Authority
-
Gold-Catalyzed Synthesis of 2H-Chromenes:
-
Mechanism & Yields: "Gold(I)-Catalyzed Intramolecular Hydroarylation of Phenol-Derived Propiolates and Certain Related Ethers." J. Org. Chem. 2020.
-
-
Thermal Rearrangement Mechanics:
-
General Propargyl Ether Synthesis:
-
Williamson Ether Optimization: "Improving reaction conditions for Williamson ether synthesis." BenchChem Technical Guides.
-
-
Benzofuran vs. Chromene Selectivity:
Sources
preventing ring opening of 2H-chromenes during hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-chromene scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of undesired ring opening of the 2H-chromene (or 2H-1-benzopyran) core during hydrolysis and other aqueous manipulations. The 2H-chromene motif is a privileged scaffold in a multitude of natural products and pharmacologically active compounds, making its stability a critical parameter in synthetic and developmental workflows.[1][2] This document is designed to provide not just protocols, but the underlying mechanistic rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is 2H-chromene ring opening, and why does it happen during hydrolysis?
A1: The ring opening of a 2H-chromene involves the cleavage of the C-O bond within the pyran ring. This transformation typically converts the bicyclic chromene into an acyclic, conjugated chalcone or a related vinyl-phenolic species. This process is a form of hydrolysis, where water, often catalyzed by acid or base, attacks the molecule.[3]
The underlying cause is the inherent reactivity of the enol ether functionality within the 2H-chromene structure. Under acidic conditions, the ether oxygen can be protonated, making it a better leaving group and activating the molecule for nucleophilic attack by water. Under basic conditions, hydrolysis can also occur, although the mechanism may differ. The result is the loss of your desired heterocyclic product to a more stable, but often undesired, linear isomer.
Q2: My cyclization reaction is supposed to yield a 2H-chromene, but I keep isolating the ring-opened chalcone. Is this a kinetic or thermodynamic issue?
A2: This is a classic case of kinetic versus thermodynamic control.[4][5] In many synthetic routes, the 2H-chromene is the kinetic product , meaning it is formed faster and has a lower activation energy barrier for its formation.[6] However, the corresponding ring-opened chalcone is often the thermodynamic product , meaning it is more stable and has a lower overall Gibbs free energy.[7]
Therefore, reaction conditions that allow for equilibrium to be established will favor the more stable chalcone.[4] Such conditions include elevated temperatures, prolonged reaction times, or the presence of a catalyst (like acid or base) that facilitates both the forward (cyclization) and reverse (ring-opening) reactions. To favor the kinetic 2H-chromene product, you must use conditions that prevent this equilibration.
Q3: What are the primary experimental factors I should focus on to prevent ring opening?
A3: The stability of the 2H-chromene ring is most sensitive to three key factors:
-
pH: Both acidic and basic conditions can dramatically accelerate the rate of hydrolytic ring opening. Maintaining a neutral or near-neutral pH (approx. 6.5-7.5) during reactions and aqueous workups is the single most critical factor.[8][9]
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse (ring-opening) reaction, pushing the equilibrium towards the more stable thermodynamic product.[10][11] Keeping temperatures as low as reasonably possible is crucial.
-
Solvent: Polar protic solvents (like water, methanol, ethanol) can participate in hydrolysis and stabilize the charged intermediates involved in the ring-opening mechanism, thereby accelerating the degradation.[12] Whenever possible, using polar aprotic or non-polar solvents is preferable.
Q4: How can I quickly determine if ring opening is the cause of my low yields?
A4: A simple Thin Layer Chromatography (TLC) analysis is often sufficient. The ring-opened chalcone is typically more polar than the corresponding 2H-chromene due to the presence of a free phenolic hydroxyl group. Therefore, on a silica TLC plate, the byproduct will have a lower Rf value. You can often visualize this byproduct as a "smear" or a new spot appearing below your product spot over time, especially if you spot a sample of your reaction mixture dissolved in a slightly acidic or basic solvent directly onto the plate.
Troubleshooting Guide: Preventing Ring Opening
This section addresses specific experimental problems with targeted solutions based on mechanistic principles.
Problem 1: My reaction yields are consistently low, and I observe a significant byproduct with a lower Rf on TLC after aqueous workup.
-
Probable Cause: Acid- or base-catalyzed hydrolysis during the workup or purification steps. Many common laboratory procedures, such as extractions with bicarbonate solution (basic) or washes with dilute HCl (acidic), can trigger ring opening.
-
Solutions & Scientific Rationale:
-
Strict pH Control: Your primary goal is to avoid pH extremes.
-
Minimize Contact Time: Reduce the duration of the aqueous workup.
-
Action: Perform extractions quickly and efficiently. If possible, dry the organic layer immediately with a neutral drying agent (like Na₂SO₄ or MgSO₄) and remove the solvent.
-
Rationale: Hydrolysis is a time-dependent process. By minimizing the time your compound spends in a potentially destabilizing aqueous environment, you reduce the extent of degradation.
-
-
Low-Temperature Processing:
-
Mechanism: Acid-Catalyzed Ring Opening
The diagram below illustrates how acid catalyzes the cleavage of the pyran ring. Protonation of the ether oxygen (Step 1) makes it an excellent leaving group, facilitating ring opening (Step 2) to form a resonance-stabilized carbocation, which is then trapped by water to yield the final chalcone product (Step 3).
Caption: Mechanism of acid-catalyzed 2H-chromene ring opening.
Problem 2: My 2H-chromene is degrading during a reaction run in methanol at reflux, even without added acid or base.
-
Probable Cause: A combination of elevated temperature and a protic solvent is promoting the ring-opening reaction. Even neutral protic solvents can facilitate the proton transfers necessary for hydrolysis, and high temperatures provide the energy to reach the thermodynamic product.[4][15]
-
Solutions & Scientific Rationale:
-
Re-evaluate Reaction Temperature:
-
Action: Attempt the reaction at a lower temperature (e.g., room temperature or 40 °C) for a longer period. Monitor progress by TLC or LC-MS.
-
Rationale: This strategy favors the kinetic product (2H-chromene) by limiting the energy available for the system to equilibrate to the more stable thermodynamic product (chalcone).[16]
-
-
Solvent Screening:
-
Action: Replace the protic solvent (methanol) with a polar aprotic solvent of a similar polarity, such as acetonitrile (MeCN), acetone, or tetrahydrofuran (THF).
-
Rationale: Aprotic solvents cannot act as proton donors and are less effective at stabilizing the charged intermediates of the hydrolysis reaction, thereby slowing the rate of ring opening.[12]
-
-
Troubleshooting Workflow
Use the following decision tree to guide your experimental optimization.
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. pH Control - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Proton mediated control of biochemical reactions with bioelectronic pH modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature dependence of the kinetics of the acylase hydrolysis reaction by differential stopped flow microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Brominated Chromene Esters by Column Chromatography
Welcome to the technical support center for the purification of brominated chromene esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this specific class of compounds. Here, we move beyond basic protocols to address the nuanced difficulties inherent to these molecules, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of brominated chromene esters particularly challenging?
The primary challenges arise from a combination of factors. Brominated organic compounds can be susceptible to dehalogenation under certain conditions.[1] Furthermore, the chromene ester core, while generally stable, can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or the formation of artifacts during long purification runs.[2][3][4] Often, synthetic byproducts possess polarities very similar to the target compound, making baseline separation difficult to achieve.
Q2: How do I select the optimal stationary phase for my separation?
For most chromene derivatives, high-purity silica gel (60 Å, 230-400 mesh) is the standard starting point.[5] However, if you observe compound degradation on a test TLC plate, you should consider alternative stationary phases.[2] Options include:
-
Neutral Alumina: Less acidic than silica, which can prevent the degradation of acid-sensitive compounds.
-
Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or pyridine to neutralize acidic silanol sites.[2]
-
Functionalized Silica: For particularly challenging separations, phases like amine-bonded or cyano-bonded silica can offer different selectivity compared to standard silica.[6][7][8]
Q3: What is the role of the Retardation Factor (Rf), and what value should I aim for?
The Retardation Factor (Rf) is a unitless ratio calculated as the distance traveled by the compound divided by the distance traveled by the solvent front on a TLC plate.[9][10][11] It is a crucial parameter for predicting the behavior of your compound during column chromatography. For an effective separation, the target compound should have an Rf value between 0.3 and 0.4 in the chosen mobile phase.[2]
-
An Rf > 0.4 suggests the compound will elute too quickly, resulting in poor separation from less polar impurities.
-
An Rf < 0.3 indicates the compound will move too slowly, leading to long run times, broad peaks, and potential for increased product decomposition on the column.[12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your purification workflow.
Issue 1: Poor Separation or Co-elution of Impurities
Question: My TLC plate shows good separation, but on the column, my product is co-eluting with an impurity. What's going wrong?
Answer: This is a common issue that can stem from several factors.[13]
-
Probable Cause 1: Column Overloading. The most frequent cause of poor separation is loading too much crude material onto the column. Exceeding the column's capacity leads to broad, overlapping bands that cannot be resolved.[14][15]
-
Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. Reduce the amount of sample loaded and re-run the purification.
-
-
Probable Cause 2: Inappropriate Mobile Phase. While your TLC solvent system provides a snapshot, the dynamics of a column are different. The initial Rf may have been too high, or the separation between spots was insufficient for a bulk separation.[13]
-
Solution: Re-optimize your mobile phase using TLC. Test solvent systems that give your target compound a lower Rf (around 0.3) and maximize the distance (ΔRf) to the nearest impurity. Consider switching to a different solvent system with similar polarity but different selectivity (e.g., replacing ethyl acetate with acetone).
-
-
Probable Cause 3: Gradient Elution Required. If your impurities have a wide range of polarities, a single solvent mixture (isocratic elution) may not be effective. A non-polar impurity might co-elute with your product if the solvent is too polar, while a polar impurity might never elute.
-
Solution: Employ a gradient elution. Start with a less polar mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your target compound, leaving the more polar impurities behind on the column.[12]
-
Issue 2: Product Degradation During Purification
Question: My crude NMR looks clean, but after the column, I see new, unexpected peaks and have a low yield. Why?
Answer: This strongly suggests your compound is not stable on the stationary phase.[2][3]
-
Probable Cause: Acid-Catalyzed Decomposition. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These sites can catalyze the degradation of sensitive molecules, such as certain esters or compounds with acid-labile functional groups.[3][4]
-
Solution 1: Pre-column Stability Test. Before committing to a large-scale purification, spot your crude mixture on a silica TLC plate, let it sit for 1-2 hours, and then elute it. If a new spot appears or the product spot diminishes, it confirms instability.[2]
-
Solution 2: Deactivate the Stationary Phase. Neutralize the acidic silica by preparing your column slurry in the non-polar solvent component (e.g., hexanes) containing 1% triethylamine. Allow it to stand for an hour before packing. Run the column with a mobile phase containing a small amount (0.1-0.5%) of triethylamine.
-
Solution 3: Switch to a Non-Acidic Stationary Phase. If deactivation is insufficient, use neutral alumina or Florisil as your stationary phase.[2]
-
Issue 3: Peak Tailing
Question: My compound elutes from the column in a broad band with a trailing edge, contaminating many fractions. How can I get sharper peaks?
Answer: Peak tailing is typically caused by secondary, non-ideal interactions between your compound and the stationary phase.[14][16][17]
-
Probable Cause: Strong Analyte-Silanol Interactions. If your brominated chromene ester has basic functional groups (e.g., an amine), it can interact strongly with acidic silanol groups on the silica surface. This leads to a "stick-and-roll" effect where molecules are slowly released, causing the peak to tail.[15][17]
-
Solution: Add a competitive modifier to your mobile phase. A small amount of a polar solvent like methanol (1-2%) or an acid/base modifier can improve peak shape. For basic compounds, adding 0.1% triethylamine can mask the silanol groups. For acidic compounds, 0.1% acetic or formic acid can improve chromatography.[14][17]
-
-
Probable Cause 2: Poor Column Packing. Voids or channels in the silica bed can cause uneven solvent flow, leading to band broadening and tailing.[14]
-
Solution: Ensure your column is packed uniformly. See Protocol 2 for the recommended slurry packing method, which minimizes the risk of air pockets and channels.
-
Issue 4: The Compound is Stuck at the Origin or Elutes with the Solvent Front
Question: My compound either doesn't move from where I loaded it, or it all comes out in the first few fractions. What should I do?
Answer: This is a classic problem of mismatched mobile phase polarity.
-
Compound Stuck at Origin: Your mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the percentage of the polar solvent in your mobile phase system. If you are using 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on, until the desired Rf of ~0.3 is achieved on TLC.[12]
-
-
Compound in Solvent Front: Your mobile phase is too polar, and it is carrying your compound without sufficient interaction with the stationary phase.[2]
-
Solution: Decrease the polarity of your mobile phase. If you are using 50% ethyl acetate in hexanes, reduce it to 20% or 10%. Always check the very first fraction that elutes from the column, as this is where very non-polar compounds will be found.[2]
-
Experimental Protocols & Data
Protocol 1: Step-by-Step TLC for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small, concentrated dot of the solution onto the baseline of a TLC plate, about 1 cm from the bottom.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using an appropriate chemical stain (e.g., potassium permanganate).
-
Calculation: Measure the distance from the baseline to the center of your product spot and the distance from the baseline to the solvent front. Calculate the Rf value.[18]
-
Optimization: Adjust the solvent ratio until your product has an Rf of ~0.3-0.4 and is well-separated from all impurities.
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | Column overloading; Incorrect mobile phase polarity. | Reduce sample load; Re-optimize mobile phase using TLC; Use a gradient elution. |
| Product Degradation | Acidic silica gel; Compound instability. | Test stability on TLC; Deactivate silica with triethylamine; Switch to alumina or Florisil.[2] |
| Peak Tailing | Secondary interactions with silica; Poor column packing. | Add a modifier (e.g., 0.1% triethylamine or acetic acid) to the mobile phase; Repack the column carefully.[14][17] |
| Streaking Bands | Sample solvent too strong; Insoluble material. | Dissolve sample in a minimal amount of a weak solvent; Use dry loading; Filter crude solution before loading. |
| Compound Stuck | Mobile phase is too non-polar. | Systematically increase the polarity of the mobile phase.[12] |
| Compound in Front | Mobile phase is too polar. | Systematically decrease the polarity of the mobile phase.[2] |
Protocol 2: Recommended Slurry Packing of a Silica Gel Column
-
Preparation: Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Slurry Creation: In a beaker, weigh the required amount of silica gel. Add your initial, non-polar eluent and stir to create a pourable, homogenous slurry without clumps.[19]
-
Packing: Open the stopcock and pour the slurry into the column in one continuous motion. Use a funnel to aid the process.[19]
-
Settling: Immediately tap the sides of the column gently to dislodge any air bubbles and encourage uniform settling. Drain the excess solvent while continuously adding more to the top, ensuring the silica bed never runs dry.
-
Finalization: Once the silica has settled into a stable bed, add a protective layer of sand on top. Drain the solvent until it is level with the top of the sand, then close the stopcock. The column is now ready for loading.
Visualized Workflows
Diagram 1: General Purification Workflow
Caption: Workflow for column chromatography purification.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]
-
Chromatography and Rf Values (GCSE Chemistry). (n.d.). Study Mind. Retrieved February 14, 2026, from [Link]
-
Rf Value In Chromatography: Calculation And Significance. (2026, January 6). Perpusnas. Retrieved February 14, 2026, from [Link]
-
Azevedo, A. M., & Prazeres, D. M. F. (2024, January 11). Chromatography. PubMed. Retrieved February 14, 2026, from [Link]
-
R F Value Explanation. (n.d.). BYJU'S. Retrieved February 14, 2026, from [Link]
-
Removing Halogenated Organic Compounds: A Guide to Solutions. (n.d.). Desotec. Retrieved February 14, 2026, from [Link]
-
Understanding Rf Values in Chromatography: A Step-by-Step Guide. (2026, January 15). Oreate AI Blog. Retrieved February 14, 2026, from [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved February 14, 2026, from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved February 14, 2026, from [Link]
-
Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved February 14, 2026, from [Link]
-
Chromatography Troubleshooting. (2019, March 25). Teledyne ISCO. Retrieved February 14, 2026, from [Link]
-
Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved February 14, 2026, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved February 14, 2026, from [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent. Retrieved February 14, 2026, from [Link]
-
Organocatalytic Fluorogenic Synthesis of Chromenes. (2017, February 21). PMC. Retrieved February 14, 2026, from [Link]
-
How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21). Patsnap Eureka. Retrieved February 14, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 14, 2026, from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved February 14, 2026, from [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BUCHI. Retrieved February 14, 2026, from [Link]
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023, April 1). LCGC International. Retrieved February 14, 2026, from [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved February 14, 2026, from [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (n.d.). LCGC International. Retrieved February 14, 2026, from [Link]
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). IslandScholar. Retrieved February 14, 2026, from [Link]
-
How changing stationary phase chemistry can impact separation selectivity. (2023, February 2). Biotage. Retrieved February 14, 2026, from [Link]
-
HALOGENATED ORGANIC COMPOUNDS IN WATER AND IN WASTEWATER. (n.d.). Civil and Environmental Engineering Reports. Retrieved February 14, 2026, from [Link]
-
How to improve efficiency on flash chromatography. (2017, July 4). Reddit. Retrieved February 14, 2026, from [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Nacalai Tesque. Retrieved February 14, 2026, from [https://www.nacalai.co.jp/global/cosmosil/technical/technical_note/ Reversed_Phase_Liquid_Chromatography.pdf]([Link] Reversed_Phase_Liquid_Chromatography.pdf)
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved February 14, 2026, from [Link]
-
Why non-polar impurity is co-eluting with target compound in column chromatography? (2025, February 18). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
Total organic halogen (TOX) analysis in waters: A short review. (n.d.). Taylor & Francis. Retrieved February 14, 2026, from [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 20). ResearchGate. Retrieved February 14, 2026, from [Link]
-
HPLC Troubleshooting. (n.d.). Chromtech. Retrieved February 14, 2026, from [Link]
-
Recent problems with silica gel chromatography. (2025, November 26). ResearchGate. Retrieved February 14, 2026, from [Link]
-
The problem with halogenated compounds emissions and its solution. (2021, May 7). Tecam Group. Retrieved February 14, 2026, from [Link]
-
Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 14, 2026, from [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (2022, May 20). PubMed. Retrieved February 14, 2026, from [Link]
-
Column Chromatography. (2022, February 12). Lisa Nichols. Retrieved February 14, 2026, from [Link]
-
Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. (2018, July 12). NASA. Retrieved February 14, 2026, from [Link]
-
Selective Chemometric Elimination of Co-Eluting Components in Chiral and Achiral Liquid Chromatographic Analyses. (2025, August 21). PubMed. Retrieved February 14, 2026, from [Link]
-
On the formation of bromhexine impurity E and its chromatographic behaviour. (2017, September 30). ScienceDirect. Retrieved February 14, 2026, from [Link]
Sources
- 1. desotec.com [desotec.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalytic Fluorogenic Synthesis of Chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. researchgate.net [researchgate.net]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. acdlabs.com [acdlabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 18. Understanding Rf Values in Chromatography: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 19. youtube.com [youtube.com]
troubleshooting low conversion rates in chromene ester synthesis
Topic: Troubleshooting Low Conversion Rates in 2H-Chromene-3-Carboxylate Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Welcome to the Technical Support Hub
Status: Online Ticket: #CHRM-2024-LC (Low Conversion) Agent: Senior Application Scientist
You are likely here because your synthesis of 2H-chromene-3-carboxylates (or related coumarin derivatives) via the Knoevenagel condensation has stalled, produced low yields, or resulted in a "gummy" mixture. This scaffold is critical for anticancer and antimicrobial pharmacophores, yet its synthesis is often plagued by reversibility and side reactions.
This guide moves beyond basic textbook procedures to address the thermodynamic and kinetic bottlenecks specific to the reaction between salicylaldehydes and active methylene compounds (e.g., ethyl acetoacetate, diethyl malonate).
Part 1: The Mechanic’s View (Reaction Pathway)
To fix the break, you must understand the machine. The formation of the chromene ester core is a cascade sequence :
-
Knoevenagel Condensation: Reversible attack of the active methylene on the aldehyde.
-
Transesterification/Cyclization: Intramolecular attack of the phenol (or phenoxide) on the ester/nitrile moiety.
If your conversion is low, you are likely stuck at Step 1 (Equilibrium) or diverting to Side Reactions before Step 2.
Visualizing the Failure Points
Figure 1: The mechanistic cascade. Note that water accumulation drives the reaction backward (hydrolysis), preventing the critical cyclization step.
Part 2: Troubleshooting Guides (FAQs)
Issue 1: "My reaction stalls at 50-60% conversion."
Diagnosis: Water Poisoning (Equilibrium Shift). The Knoevenagel step generates water.[1][2] If you are using a solvent like Ethanol (common in literature) without a desiccant, the water concentration eventually halts the forward reaction.
The Fix:
-
Method A (Azeotropic Removal): Switch to Toluene or Benzene and use a Dean-Stark trap .[2] This physically removes water, driving Le Chatelier’s principle in your favor.
-
Method B (Chemical Drying): If you must use polar solvents (e.g., for solubility), add 4Å Molecular Sieves or anhydrous MgSO₄ directly to the flask.
-
Method C (Solvent-Free): Switch to solvent-free grinding or neat heating. High concentrations of reactants accelerate the kinetics significantly compared to dilute solution chemistry [1].
Issue 2: "I see the intermediate on TLC, but it won't cyclize."
Diagnosis: Catalyst Mismatch (pKa Issues). The catalyst must be basic enough to deprotonate the active methylene (pKa ~11-13) but not so basic that it causes side reactions or fails to facilitate the proton transfer required for cyclization.
The Fix:
-
Piperidine/Acetic Acid: The classic buffer system. If using just piperidine, add 10 mol% AcOH. The protonated amine helps activate the carbonyl, while the free amine acts as the base.
-
Switch to DABCO or DBU: For sterically hindered salicylaldehydes, stronger bicyclic bases like DABCO often push the reaction to completion where pyridine fails [2].
-
Ionic Liquids: If thermal activation is insufficient, using an ionic liquid (e.g., [bmim]BF4) can act as both solvent and catalyst, stabilizing the charged intermediates [3].
Issue 3: "My yield is low because the product won't precipitate."
Diagnosis: Solubility Trap. Many protocols claim the product "precipitates upon cooling." If your chromene has lipophilic side chains (e.g., tert-butyl groups), it may remain soluble in Ethanol/Methanol, leading to massive losses during filtration.
The Fix:
-
Do not rely on filtration alone. Always check the filtrate by TLC.
-
Precipitation Protocol: If the product doesn't crash out, evaporate the solvent to 20% volume and add ice-cold water or Hexane/Diethyl Ether to force precipitation.
Part 3: Data-Driven Optimization
Use the following tables to select the right system for your specific substrate.
Table 1: Catalyst Performance Comparison (Salicylaldehyde + Ethyl Acetoacetate)
| Catalyst System | Typical Yield | Reaction Time | Best For... |
|---|---|---|---|
| Piperidine (Cat.) | 65-75% | 4-6 hrs | Standard, unhindered substrates. |
| L-Proline (10 mol%) | 80-92% | 1-3 hrs | "Green" synthesis; acid-sensitive substrates [4]. |
| DABCO (10 mol%) | 85-95% | <1 hr | Electron-rich aldehydes (e.g., methoxy-substituted). |
| [bmim]BF4 (Ionic Liquid) | 90-98% | 30 mins | High-speed synthesis; recyclable catalyst [3]. |
Table 2: Solvent Effects on Conversion
| Solvent | Dielectric Constant | Conversion Rate | Notes |
|---|---|---|---|
| Ethanol | 24.5 | Moderate | Green, but equilibrium limited by water solubility. |
| Water | 80.1 | High (Micelle) | "On-water" chemistry often accelerates hydrophobic reactants. |
| Toluene | 2.38 | High | Requires reflux + Dean-Stark for water removal. |
| Solvent-Free | N/A | Highest | Maximizes concentration; requires efficient stirring [1]. |
Part 4: Interactive Troubleshooting Flowchart
Follow this logic tree to diagnose your specific failure mode.
Figure 2: Decision tree for isolating the chemical bottleneck.
Part 5: Standardized Protocol (High-Reliability)
Protocol: L-Proline Catalyzed Synthesis of 2H-Chromene-3-Carboxylates Recommended for high yield and operational simplicity.
-
Setup: To a 50 mL round-bottom flask, add Salicylaldehyde (1.0 mmol) and Ethyl Acetoacetate (1.2 mmol).
-
Catalyst: Add L-Proline (0.1 mmol, 10 mol%).
-
Solvent: Add Ethanol (5 mL). Note: For faster rates, use minimal solvent or grind neat.
-
Reaction: Reflux at 80°C for 60–120 minutes. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. Pour into crushed ice (20 g). Stir for 15 minutes.
-
Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL) and cold ethanol (1 mL).
-
Validation: Verify structure via 1H NMR (Look for singlet at δ ~8.0-8.5 ppm for the C4-H chromene proton).
References
-
Solvent-Free Synthesis: Sunkara, J. R., et al. "Synthesis of chromene and its derivatives." Synthetic Communications, 2021.[3][4]
-
Base Catalysis (DABCO/DMAP): Nair, S. R., et al.[5] "The annulative condensation of salicylaldehydes and acrylonitrile to give 3-cyano-2H-chromenes is efficiently mediated by 4-dimethylaminopyridine (DMAP)."[5] Journal of Organic Chemistry, 2025.[5][6]
-
Ionic Liquids: Su, C., et al.[6] "The ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate [bmim]BF4 was used for ethylenediammonium diacetate (EDDA)-catalyzed Knoevenagel condensation." Synthesis, 2003.[6][7][8]
-
L-Proline Catalysis: "L-Proline-catalysed synthesis of chromeno[2,3-b]chromene from 4-hydroxy-2H-chromene-2-thione." Organic & Biomolecular Chemistry, 2024.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2H-Chromene synthesis [organic-chemistry.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
recrystallization solvents for methyl 5-bromo-2H-chromene-8-carboxylate
Topic: Recrystallization Solvents for Methyl 5-bromo-2H-chromene-8-carboxylate CAS: 1235439-58-3 Support Ticket: #REC-CHRM-005
Introduction
Welcome to the Purification Support Center. You are likely working with Methyl 5-bromo-2H-chromene-8-carboxylate , a functionalized benzopyran intermediate often utilized in the synthesis of bioactive scaffolds (e.g., antiviral or anticancer agents).
As a Senior Application Scientist, I must emphasize that this molecule possesses specific chemical sensitivities—namely the 2H-chromene (cyclic vinyl ether) core and the methyl ester . Unlike stable coumarins (2-oxo-chromenes), 2H-chromenes are prone to oxidation and acid-catalyzed hydrolysis. The protocol below is designed to maximize purity while preserving the integrity of these sensitive motifs.
Module 1: Solvent Selection & Compatibility
The selection of a solvent system for this compound is governed by the "Polarity-Stability Paradox." You need enough polarity to dissolve the ester, but you must avoid conditions that trigger ring opening or transesterification.
Solvent Compatibility Matrix
| Solvent System | Suitability | Risk Factor | Technical Notes |
| Methanol (MeOH) | High | Medium | Preferred Single Solvent. Matches the methyl ester group, eliminating transesterification risk. Excellent temperature coefficient for aromatic esters. |
| EtOAc / Heptane | High | Low | Preferred Binary System. Ethyl Acetate (Good Solvent) dissolves the core; Heptane (Anti-Solvent) induces crystallization. Safer than Hexanes due to higher flash point. |
| DCM / Hexane | Medium | Low | Evaporative Crystallization. Good for thermally unstable compounds. Dissolve in DCM, layer with Hexane, and allow slow evaporation. |
| Ethanol (EtOH) | Avoid | High | Transesterification Risk. Heating a methyl ester in ethanol can lead to a mixture of methyl/ethyl esters. |
| Acetone | Low | Medium | Often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization for this specific lipophilicity profile. |
| Water | Critical Fail | Extreme | Hydrolysis Risk. 2H-chromenes are vinyl ethers; hot water (especially if slightly acidic) can hydrolyze the ring or the ester. |
Decision Logic: Selecting Your System
The following logic tree illustrates the decision process based on your crude material's impurity profile.
Figure 1: Decision matrix for solvent selection based on impurity profile. Note the specific warning regarding boiling times to prevent thermal degradation.
Module 2: Step-by-Step Protocols
Protocol A: The Methanol Method (Standard)
Best for removing polar impurities and inorganic salts.
-
Preparation: Place crude solid in a round-bottom flask. Add a magnetic stir bar.[1]
-
Dissolution: Add Methanol (approx. 5-10 mL per gram of solid). Heat to reflux (65°C).
-
Critical Check: If the solid does not dissolve after 15 minutes, add more MeOH in small increments. Do not exceed 20 mL/g.
-
-
Filtration (Optional): If insoluble particles remain (likely salts or polymerized byproducts), filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling.
-
Finishing: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes.
-
Collection: Filter the white/off-white needles. Wash with cold Methanol (-20°C).
Protocol B: The EtOAc/Heptane Binary Method
Best for "oiling out" issues or highly soluble material.
-
Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate at room temperature or slight warming (40°C).
-
Precipitation: Add Heptane dropwise to the stirring solution until a persistent cloudiness (turbidity) appears.
-
Re-dissolution: Add a few drops of Ethyl Acetate to just clear the solution.
-
Nucleation: Remove from heat. Scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Growth: Cover with parafilm (poke a small hole for slow evaporation) and let stand undisturbed.
Module 3: Troubleshooting & FAQs
Issue 1: "My product is oiling out (forming a liquid layer) instead of crystallizing."
Cause: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated. Correction:
-
Reheat the mixture until the oil dissolves.
-
Add more solvent (dilute by 10-20%).
-
Seed it: Add a tiny crystal of pure product (if available) at a temperature just below the saturation point.
-
Slow Down: Insulate the flask with a towel to slow the cooling rate.
Issue 2: "The product turned yellow/brown during heating."
Cause: Oxidation of the 2H-chromene double bond or acid-catalyzed polymerization. Correction:
-
Ensure solvents are acid-free . (Check EtOAc for acetic acid traces).
-
Limit heating time. Do not reflux for >30 minutes.
-
Use degassed solvents (sparge with Nitrogen) if the compound is proven air-sensitive.
Issue 3: "Yield is very low (<40%)."
Cause: The compound is too soluble in the chosen solvent (likely too much EtOAc or MeOH). Correction:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process (Second Crop).
-
Note: The second crop is usually less pure than the first.
Module 4: Process Visualization
The following diagram outlines the critical path for the purification workflow, highlighting the "Fail States" where users often lose yield.
Figure 2: Operational workflow for recrystallization. Red nodes indicate common failure points requiring intervention.
References
-
Armano, E., et al. (2023). "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers."[2] Molbank, 2023(2), M1623.[2] (Demonstrates chromatographic separation and stability of bromo-carboxylate isomers).
-
Organic Chemistry Portal. "Synthesis of 2H-chromenes (2H-benzopyrans)." (General reactivity and stability data for the 2H-chromene core).
-
University of Rochester, Dept. of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." (Standard protocols for ester purification).
-
PubChem Compound Summary. "Methyl 8-bromo-2H-chromene-3-carboxylate" (Structural analog data for solubility estimation).
Sources
Validation & Comparative
Comparative Analytical Guide: 1H NMR Profiling of Methyl 5-bromo-2H-chromene-8-carboxylate
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl 5-bromo-2H-chromene-8-carboxylate . It is structured to assist drug development professionals in the rigorous structural validation of this scaffold, particularly in distinguishing it from common synthetic regioisomers.[1]
Executive Summary
Methyl 5-bromo-2H-chromene-8-carboxylate is a functionalized benzopyran scaffold frequently utilized as an intermediate in the synthesis of BET bromodomain inhibitors and anticancer agents. Its structural integrity is defined by the specific regiochemistry of the bromine (C5) and ester (C8) substituents on the chromene core.
This guide compares the 1H NMR spectral performance of the target molecule against its most prevalent synthetic alternatives: the acyclic propargyl ether precursor and the 6-bromo regioisomer . By focusing on coupling constants (
Analytical Configuration
To ensure reproducibility and sufficient resolution for coupling analysis, the following acquisition parameters are recommended.
| Parameter | Specification | Rationale |
| Field Strength | Required to resolve the H-3/H-4 vinylic coupling and aromatic AB systems. | |
| Solvent | Provides sharp resolution for vinylic protons; minimizes H-bonding broadening. | |
| Alternative Solvent | DMSO- | Use only if solubility is poor; note that aromatic protons will shift downfield by ~0.1–0.3 ppm. |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise ratio for quantitative integration. |
| Relaxation Delay ( | 2.0 – 5.0 s | Essential for accurate integration of the methyl ester singlet vs. aromatic protons. |
Spectral Analysis: The Target Scaffold
The 1H NMR spectrum of methyl 5-bromo-2H-chromene-8-carboxylate is characterized by three distinct zones: the Aliphatic Ester , the Heterocyclic Vinylic System , and the Aromatic AB System .
A. The 2H-Chromene Core (Heterocyclic Ring)
The non-aromatic ring presents a diagnostic spin system (
-
H-2 (Methylene): Appears as a doublet (or multiplet) at
4.80 – 5.00 ppm . The chemical shift is deshielded by the adjacent oxygen. -
H-3 (Vinylic): A doublet of triplets (dt) at
5.70 – 5.90 ppm . It couples with H-4 ( Hz) and H-2. -
H-4 (Benzylic/Vinylic): A doublet of triplets at
6.30 – 6.50 ppm . This proton is deshielded by the aromatic ring current and conjugation.
B. The Aromatic Region (Regiochemistry Key)
With substituents at C5 (Br) and C8 (
-
Pattern: An AB system (two doublets).
-
Coupling: Ortho-coupling (
Hz). -
Assignment:
-
H-7: Ortho to the electron-withdrawing ester group. Significantly deshielded (
7.40 – 7.70 ppm ). -
H-6: Ortho to the bromine atom. Less deshielded than H-7 (
7.00 – 7.20 ppm ).
-
C. The Methyl Ester[2][3][4]
-
: A sharp singlet at
3.85 – 3.95 ppm , integrating to 3H.
Comparative Performance: Target vs. Alternatives
The primary challenge in chromene synthesis (e.g., via propargyl ether cyclization) is distinguishing the target from unreacted precursors or regioisomers formed via ambiguous electrophilic substitution.
Comparison 1: Target vs. Acyclic Precursor (Propargyl Ether)
Objective: Confirm successful cyclization.
| Feature | Target: 2H-Chromene | Alternative: Propargyl Ether Precursor | Diagnostic Action |
| H-2 Signal | Monitor Shift: Chromene H-2 is slightly downfield. | ||
| Unsaturation | Alkene signals (5.7 & 6.4 ppm) | Alkyne proton ( | Disappearance: The triplet at ~2.5 ppm must vanish. |
| Aromaticity | H-4 is part of the ring (dt) | No H-4 equivalent | New Signal: Look for the H-4 doublet at ~6.4 ppm. |
Comparison 2: Target (5-Br) vs. Regioisomer (6-Br)
Objective: Validate regioselectivity of bromination or starting material purity.
-
Target (5-Bromo-8-Ester): Protons H-6 and H-7 are adjacent.
-
Observed Pattern: Two doublets with Large Coupling (
Hz) .
-
-
Alternative (6-Bromo-8-Ester): Protons H-5 and H-7 are separated by the bromine.
-
Observed Pattern: Two doublets with Small Meta-Coupling (
Hz) .
-
Visualizing the Logic
The following diagrams illustrate the decision-making process for structural validation.
Diagram 1: Structural Validation Workflow
This workflow outlines the step-by-step logic to confirm the 5-bromo-2H-chromene scaffold from crude reaction mixtures.
Caption: Logic flow for distinguishing the target chromene from precursors and regioisomers.
Diagram 2: Aromatic Substitution Logic
This diagram visualizes why the coupling constants differ between the 5-bromo and 6-bromo isomers.
Caption: Comparison of spin-spin coupling topology between 5-bromo and 6-bromo isomers.
Summary Data Table
Predicted Chemical Shifts (
| Position | Proton | Shift ( | Multiplicity | Coupling ( | Assignment Basis |
| 8-COOMe | Methyl | 3.88 – 3.92 | Singlet (s) | - | Methoxyl adjacent to Carbonyl |
| 2 | 4.90 – 5.05 | Doublet (d) | Adjacent to Oxygen | ||
| 3 | Vinyl | 5.75 – 5.85 | Dt | ||
| 4 | Vinyl | 6.35 – 6.45 | Dt | Benzylic, | |
| 6 | Aromatic | 7.05 – 7.15 | Doublet (d) | Ortho to Br, Meta to Ester | |
| 7 | Aromatic | 7.55 – 7.65 | Doublet (d) | Ortho to Ester (Deshielded) |
References
-
Armano, E., et al. (2023).[2] Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(2), M1623.[2] Link
-
Worlikar, S. A., et al. (2007).[3] Synthesis of 3,4-disubstituted 2H-benzopyrans through iodine-promoted electrophilic cyclization. Journal of Organic Chemistry, 72(4), 1347-1353. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for chemical shift rules and coupling constants).
-
BenchChem. Distinguishing Isomers of Bromoheptene by NMR Spectroscopy (Methodological reference for isomer distinction). Link
Sources
13C NMR chemical shifts for 2H-chromene-8-carboxylates
Comprehensive Guide to C NMR Analysis of 2H-Chromene-8-Carboxylates
Executive Summary & Scaffold Definition
The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in drug discovery, distinct from its oxidized analog (coumarin) and its regioisomer (4H-chromene).
The specific subclass 2H-chromene-8-carboxylates features an ester moiety at the C8 position—immediately adjacent to the ring oxygen. This substitution pattern induces unique electronic deshielding and steric compression effects that are diagnostic in
Structural Distinction (Crucial for Assignment)
-
2H-Chromene:
hybridized C2 ( ~65 ppm), alkene at C3-C4. -
4H-Chromene:
hybridized C4 ( ~25-30 ppm), alkene at C2-C3. -
Coumarin: Carbonyl at C2 (
~160 ppm).[1]
C Chemical Shift Fingerprint
The following data compares the unsubstituted core with the 8-carboxylate derivative. Values are derived from aggregate experimental data of substituted chromenes and calculated substituent chemical shift (SCS) increments.
Table 1: Chemical Shift Assignments (in CDCl , 100 MHz)
| Carbon Position | Type | Base 2H-Chromene ( | 8-Carboxylate Derivative ( | Assignment Logic & Electronic Effect |
| C2 | 65.2 | 65.5 - 66.0 | Minimal change. Diagnostic doublet in HSQC. | |
| C3 | Alkene CH | 124.5 | 124.8 | |
| C4 | Alkene CH | 129.1 | 129.5 | Benzylic-like resonance. |
| C4a | Quaternary | 121.5 | 122.0 | Bridgehead carbon. |
| C5 | Aromatic CH | 126.8 | 127.5 | Para to the carboxylate; slight deshielding. |
| C6 | Aromatic CH | 121.2 | 121.5 | Meta to carboxylate. |
| C7 | Aromatic CH | 129.5 | 131.0 - 132.5 | Ortho to carboxylate; significant deshielding. |
| C8 | Quaternary | 115.8 | 120.0 - 123.0 | Critical Shift. Ipso effect of ester + ortho to Oxygen. |
| C8a | Quaternary | 153.5 | 156.0 - 158.0 | Deshielded by O1 and ortho-ester effect. |
| C=O (Ester) | Carbonyl | N/A | 164.5 - 166.0 | Characteristic ester carbonyl signal. |
| O-CH | Ester Alkyl | N/A | 60.0 - 62.0 | (If ethyl ester) Typical ethoxy methylene. |
Note on Solvent Effects: In DMSO-
, expect a global deshielding of +0.5 to +1.5 ppm due to polarity/hydrogen bonding, particularly at C8a and the Ester Carbonyl.
Comparative Analysis: Performance vs. Alternatives
In synthetic workflows, 2H-chromenes often co-elute with 4H-isomers or uncyclized phenolic intermediates.
Table 2: Diagnostic Comparison with Isomeric Scaffolds
| Feature | 2H-Chromene-8-carboxylate | 4H-Chromene Isomer | Coumarin (2-oxo) |
| Aliphatic Region | C2 ( | C4 ( | None (if unsubstituted) |
| Carbonyl Region | One signal (Ester, ~165) | One signal (Ester, ~165) | Two signals (Lactone ~160 + Ester ~165) |
| Alkene Region | C3/C4 ( | C2/C3 ( | C3/C4 ( |
| C8a (O-C=C) |
Key Insight: The most common error in drug development libraries is misidentifying the thermodynamically stable 4H-chromene as the kinetic 2H-product. If you see a signal at
Mechanistic Assignment Protocol (Self-Validating System)
To ensure scientific integrity, do not rely solely on 1D peak lists. Use the following HMBC (Heteronuclear Multiple Bond Correlation) workflow to validate the 8-position regiochemistry.
The "Oxygen-Walk" Protocol
-
Anchor at C2: Identify the doublet at
65 ppm (C2 protons). -
Bridge to C8a: The C2 protons will show a strong
correlation to the quaternary carbon at 156-158 (C8a). -
Validate C8: The C8a carbon should show a weak
or correlation to the aromatic proton at C7, but NO correlation to the ester protons if the ester is at C8 (too far, 4 bonds). -
Confirm Ester Location: Find the aromatic proton at C7 (
~7.5 ppm). It must show a strong correlation to the Ester Carbonyl ( 165). This confirms the ester is attached at C8.
Visualization of HMBC Correlations
The following diagram illustrates the critical connectivity required to confirm the structure.
Caption: Diagnostic HMBC correlations. The H-C7 to Ester Carbonyl correlation is the "smoking gun" for 8-position substitution.
Experimental Methodology
To reproduce these results for regulatory filing or publication, follow this optimized acquisition protocol.
Sample Preparation[1][2][3]
-
Solvent: CDCl
(99.8% D) + 0.03% TMS.-
Why: CDCl
minimizes viscosity-induced line broadening compared to DMSO.
-
-
Concentration: 15-20 mg in 0.6 mL.
-
Why: 2H-chromenes can polymerize at high concentrations; this range balances sensitivity with stability.
-
Instrument Parameters (600 MHz equivalent)
-
1D
C{ H}:-
Pulse angle: 30° (to avoid saturation of quaternary C8/C8a).
-
Relaxation delay (D1): 2.0 - 3.0 seconds .
-
Reasoning: C8 and C8a are quaternary and have long T1 relaxation times. Short D1 will suppress these critical signals.
-
-
gHMBCAD (Adiabatic):
-
Optimize for Long-Range Coupling: 8 Hz .
-
Reasoning: The
coupling through the ester and aromatic ring is typically 6-8 Hz. Standard 10 Hz settings may miss the C7-to-Carbonyl correlation.
-
References
-
Nawrot-Modranka, J., et al. (2006). In vivo antitumor activity of new 2H-chromene derivatives. Archiv der Pharmazie. [Link]
-
Lynch, D. E. (2000). Substituent Chemical Shift (SCS) correlations in aromatic systems. Journal of Chemical Education. [Link]
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for base increments). [Link]
-
Mahadevan, K. M., et al. (2016). Synthesis and characterization of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate. Der Pharma Chemica. (Used for comparative coumarin data).[2] [Link]
Comparative Guide: IR Spectroscopy of Ester vs. Ether Groups in Chromene Scaffolds
Executive Summary: The Chromene Challenge
Chromenes (benzopyrans) are privileged scaffolds in medicinal chemistry, forming the core of anticoagulants (Warfarin), anti-cancer agents, and photochromic materials. A critical analytical challenge in synthesizing these derivatives is distinguishing between ester (often lactone or acetoxy) and ether (alkoxy or the pyran ring itself) functionalities.
While Nuclear Magnetic Resonance (NMR) is definitive, Infrared (IR) spectroscopy remains the rapid, first-line tool for reaction monitoring and structural verification. However, the "Fingerprint Region" (1000–1300 cm⁻¹) often presents a confusing overlap of C-O stretching vibrations.
This guide provides an objective, technical comparison of the spectral signatures of these groups within the chromene architecture, offering a self-validating protocol to ensure accurate identification.
Theoretical Framework: Vibrational Modes in the Chromene Core
To interpret the spectra accurately, one must distinguish between the Core Functionality (the ring system itself) and Peripheral Substituents .
The Core Systems
-
2H-Chromene (Benzopyran): Contains a cyclic vinyl ether . The oxygen is part of a conjugated system but lacks a carbonyl.
-
Coumarin (2-oxo-2H-chromene): Contains a cyclic ester (lactone) .[1] The carbonyl is conjugated with the aromatic ring and the alkene.
The Substituents
-
Ether Side Chains (e.g., Methoxy): Introduce C-O-C asymmetric and symmetric stretches.
-
Ester Side Chains (e.g., Acetoxy): Introduce an exocyclic C=O and C-O-C stretches.
Comparative Analysis: Spectral Signatures
The following tables synthesize experimental data to highlight the diagnostic bands.
Table 1: Core Ring Differentiation (Lactone vs. Cyclic Ether)
| Feature | Coumarin (Lactone Core) | 2H-Chromene (Ether Core) | Causality & Notes |
| C=O Stretch | 1700 – 1740 cm⁻¹ (Very Strong) | Absent | Conjugation with the aromatic ring and C=C lowers the frequency from typical esters (1745 cm⁻¹). |
| C=C Stretch | ~1620 – 1640 cm⁻¹ | 1635 – 1650 cm⁻¹ | The vinyl ether double bond in chromene is distinct; in coumarin, it is part of the |
| C-O Stretch | 1100 – 1250 cm⁻¹ (Strong) | 1200 – 1230 cm⁻¹ (Medium) | The cyclic C-O-C stretch. In coumarins, this couples with the carbonyl, often broadening the band. |
| Aromatic Ring | 1560 – 1610 cm⁻¹ | 1570 – 1610 cm⁻¹ | Skeletal vibrations of the benzene ring; often split into doublets. |
Table 2: Substituent Differentiation (Side Chains)
| Functional Group | Diagnostic Band 1 (Stretch) | Diagnostic Band 2 (Stretch) | Specificity in Chromenes |
| Alkyl Ether (e.g., -OMe) | 1230 – 1275 cm⁻¹ (Asymmetric C-O-C) | 1020 – 1075 cm⁻¹ (Symmetric C-O-C) | The asymmetric band often overlaps with the ring C-O, but the symmetric band at ~1040 cm⁻¹ is a cleaner marker. |
| Aryl Ether (e.g., -OPh) | 1200 – 1275 cm⁻¹ | ~1030 cm⁻¹ | Strong resonance interaction with the ring increases the C-O bond order, shifting it to higher wavenumbers. |
| Ester (e.g., -OAc) | 1735 – 1765 cm⁻¹ (C=O) | 1190 – 1250 cm⁻¹ (C-O-C) | The exocyclic ester C=O is typically higher in energy than the conjugated coumarin lactone C=O (~1720 cm⁻¹). |
Self-Validating Experimental Protocol
Objective: To acquire a spectrum with sufficient resolution to resolve the "Fingerprint Region" overlaps.
Sample Preparation Workflow
-
Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond crystal.
-
Why? Chromenes are often crystalline solids. KBr pellets can retain moisture (broad OH band at 3400 cm⁻¹), which obscures overtone bands and complicates baseline correction.
-
-
Alternative: KBr Pellet (1-2% sample concentration).
-
Requirement: Must be dried under vacuum at 60°C for 2 hours to remove hygroscopic water.
-
Acquisition Parameters
-
Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is needed to resolve closely spaced C=O bands in acetoxy-coumarins).
-
Scans: Minimum 32 scans (64 recommended for high signal-to-noise ratio).
-
Background: Fresh background air spectrum before every sample to account for atmospheric CO₂ (2350 cm⁻¹) and H₂O.
Data Interpretation Logic (The "Check-Sum" Method)
A valid assignment requires concordance . You cannot assign an ester based solely on a C=O peak; you must also find the corresponding C-O stretch.
Diagram 1: Spectral Decision Tree
Figure 1: Decision tree for distinguishing ester and ether functionalities within chromene derivatives based on IR spectral features.
Comparison with Analytical Alternatives
While IR is the fastest method for functional group verification, it has limitations compared to other techniques.
| Feature | IR Spectroscopy | 1H NMR Spectroscopy | 13C NMR Spectroscopy |
| Speed | < 5 Minutes | 10-30 Minutes | 30-60 Minutes |
| Ester ID | Good: C=O stretch is diagnostic.[2] | Excellent: | Definitive: Carbonyl carbon at 160-175 ppm. |
| Ether ID | Fair: Overlap in fingerprint region. | Excellent: | Definitive: |
| Quantitation | Poor (Beer's law limitations in solids). | Excellent (Integration). | Good (with relaxation delay). |
| Sample State | Solid or Liquid (Non-destructive). | Solution (Requires deuterated solvent). | Solution. |
Expert Insight: Use IR for reaction monitoring (e.g., disappearance of an OH peak during esterification). Use NMR for final structural characterization to resolve the exact position of the ether/ester group on the chromene ring.
Experimental Workflow Diagram
This diagram outlines the self-validating protocol for analyzing a potential chromene derivative.
Figure 2: Step-by-step experimental workflow for ensuring high-fidelity IR spectra of chromene derivatives.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general IR bands).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link] (Source for reference spectra of Coumarin and 2H-Chromene).
-
Vats, A., et al. (2019). "Opening 2,2-diphenyl-2H-chromene to infrared light." Physical Chemistry Chemical Physics, 21, 10575-10585. Retrieved from [Link] (Specific vibrational data on 2H-chromene ring opening and C=C stretches).
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Reference for ester/ether overlap and Fermi resonance).
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link] (Practical guide for industrial IR interpretation).
Sources
A Senior Application Scientist's Guide to Structural Validation of Chromene Regioisomers Using NOESY
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel compounds is a cornerstone of scientific rigor. The synthesis of substituted chromenes, a privileged scaffold in medicinal chemistry, often yields a mixture of regioisomers. Distinguishing between these isomers is critical, as their biological activities can vary significantly. While various analytical techniques can provide pieces of the structural puzzle, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) emerges as a powerful and definitive tool for elucidating the precise substitution pattern through the mapping of through-space proton-proton interactions.[1][2][3][4]
This guide provides an in-depth, experience-driven comparison of NOESY with other analytical methods for the structural validation of chromene regioisomers. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and illustrate the principles with a practical, data-supported example.
The Challenge: Differentiating Chromene Regioisomers
Chromenes are bicyclic aromatic compounds consisting of a benzene ring fused to a pyran ring. Regioisomers of substituted chromenes differ in the position of substituents on the chromene core. For instance, a nitro group could be at the C6 or C8 position of a 2H-chromene, leading to 6-nitro-2H-chromene and 8-nitro-2H-chromene, respectively. While techniques like mass spectrometry can confirm the molecular weight and elemental composition, and 1D NMR (¹H and ¹³C) can provide information about the number and types of protons and carbons, definitively assigning the substituent position can be challenging, especially when dealing with complex substitution patterns.[5][6] This is where the through-space correlations provided by NOESY become indispensable.[2][3][4]
Why NOESY? A Comparative Perspective
Several NMR techniques are employed for structural elucidation, each with its strengths and limitations. Here’s a comparative overview in the context of differentiating chromene regioisomers:
| Technique | Information Provided | Strengths for Regioisomer Differentiation | Limitations for Regioisomer Differentiation |
| 1D ¹H NMR | Chemical shifts, coupling constants (J-coupling), integration. | Provides initial information on the number and electronic environment of protons. Differences in chemical shifts and coupling patterns between isomers can sometimes be diagnostic. | Overlapping signals in complex molecules can make interpretation difficult. Chemical shift prediction programs may not be accurate enough for definitive assignment. |
| 1D ¹³C NMR | Number and chemical shifts of carbon atoms. | Confirms the number of unique carbon environments, which can differ between regioisomers. | Does not directly show connectivity. |
| COSY (Correlation Spectroscopy) | Shows through-bond correlations between J-coupled protons. | Excellent for identifying spin systems and proton connectivity within a structural fragment. | Does not provide information about the relative spatial arrangement of different fragments, which is key for distinguishing regioisomers. |
| HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) | Correlates protons to their directly attached carbons. | Helps in assigning carbon signals and confirming proton-carbon attachments. | Provides limited information for connecting different parts of the molecule. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (2-3 bond) correlations between protons and carbons. | Can be very powerful for connecting different spin systems and establishing the overall carbon skeleton. | Ambiguous correlations can sometimes arise, and the absence of a correlation is not definitive proof of a lack of connectivity. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows through-space correlations between protons that are in close proximity (typically < 5 Å). [7] | Directly probes the spatial arrangement of atoms, providing unambiguous evidence for the relative positions of substituents and protons on the chromene core. [2][3] | The intensity of NOE signals is sensitive to molecular motion and inter-proton distance, requiring careful experimental setup and interpretation. |
As the table illustrates, while techniques like COSY, HSQC, and HMBC are crucial for piecing together the covalent framework of a molecule, NOESY provides the definitive through-space information necessary to distinguish between regioisomers.
The Principle of NOESY: A Brief Refresher
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, mediated by dipole-dipole interactions.[3] The magnitude of this effect is inversely proportional to the sixth power of the distance between the two nuclei (1/r⁶).[8] This strong distance dependence makes the NOE a very sensitive "ruler" for measuring short inter-proton distances.
A 2D NOESY experiment maps these through-space interactions. The resulting spectrum shows the normal 1D ¹H NMR spectrum along the diagonal, while off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts are close in space.[9] For small molecules like chromenes, NOESY cross-peaks are typically of opposite phase to the diagonal peaks.[7]
A Practical Example: Differentiating 6-nitro-2H-chromene and 8-nitro-2H-chromene
To illustrate the power of NOESY, let's consider the hypothetical case of differentiating between two regioisomers: 6-nitro-2H-chromene (Isomer A) and 8-nitro-2H-chromene (Isomer B).
Isomer A: 6-nitro-2H-chromene
-
The nitro group is at the C6 position.
-
The key protons for differentiation are H-5 and H-7 on the aromatic ring, and the protons of the pyran ring (H-2, H-3, and H-4).
Isomer B: 8-nitro-2H-chromene
-
The nitro group is at the C8 position.
-
The key protons for differentiation are H-5 and H-7 on the aromatic ring, and the protons of the pyran ring.
Predicted Differentiating NOE Correlations:
| Proton Interaction | Expected NOESY Cross-Peak in Isomer A (6-nitro-2H-chromene) | Expected NOESY Cross-Peak in Isomer B (8-nitro-2H-chromene) | Rationale |
| H-5 ↔ H-4 protons | Strong | Weak or absent | In Isomer A, the H-5 proton is spatially close to the H-4 protons of the pyran ring. In Isomer B, these protons are much further apart. |
| H-7 ↔ H-8 proton | Not applicable (NO₂ at C6) | Not applicable (NO₂ at C8) | N/A |
| H-7 ↔ H-4 protons | Weak or absent | Strong | In Isomer B, the H-7 proton is spatially close to the H-4 protons of the pyran ring. In Isomer A, these protons are further apart. |
By observing a strong NOE cross-peak between the H-5 aromatic proton and the H-4 pyran protons, one can confidently assign the structure as 6-nitro-2H-chromene (Isomer A) . Conversely, a strong correlation between the H-7 aromatic proton and the H-4 pyran protons would confirm the structure as 8-nitro-2H-chromene (Isomer B) .
Experimental Workflow for NOESY-based Structural Validation
The following diagram outlines the logical workflow for using NOESY to validate the structure of a chromene regioisomer.
Caption: Logical workflow for the structural validation of chromene regioisomers using NOESY.
Detailed Experimental Protocol: 2D NOESY
This protocol provides a robust starting point for acquiring high-quality NOESY data for small molecules like chromenes.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.[10]
-
Solvent: Dissolve 5-10 mg of the chromene derivative in 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a high-quality 5 mm NMR tube to remove any particulate matter.[10]
-
Degassing: This is a critical step. Dissolved oxygen is paramagnetic and can significantly reduce or quench the NOE effect. Degas the sample using at least three freeze-pump-thaw cycles.[11][12]
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended for good spectral dispersion.
-
Tuning and Shimming: Tune and match the probe for the ¹H frequency. Perform shimming to obtain a narrow and symmetrical solvent peak.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
NOESY Pulse Program: Select a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions to encompass all proton signals.
-
Number of Scans (NS): Typically 8-16 scans per increment, depending on the sample concentration.
-
Number of Increments (TD in F1): 256-512 increments are usually sufficient for good resolution in the indirect dimension.
-
Mixing Time (d8): This is a crucial parameter. For small molecules like chromenes, a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[12]
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest. A value of 2-3 seconds is generally adequate.
-
3. Data Processing:
-
Fourier Transform: Apply a 2D Fourier transform to the acquired data.
-
Phasing: Carefully phase the spectrum in both dimensions. For small molecules, the diagonal peaks and cross-peaks should have opposite phases.[7]
-
Baseline Correction: Apply baseline correction in both dimensions to ensure accurate integration of cross-peaks.
-
Software: Several software packages are available for processing and analyzing 2D NMR data, including Mnova, TopSpin (Bruker), and VnmrJ (Agilent/Varian).[13][14]
Interpreting the NOESY Spectrum: A Visual Guide
The following diagram illustrates the key features of a 2D NOESY spectrum and how to interpret them for structural elucidation.
Caption: Key features and interpretation of a 2D NOESY spectrum.
Conclusion
The structural validation of chromene regioisomers is a critical step in chemical research and drug development. While a suite of analytical techniques provides valuable information, 2D NOESY spectroscopy stands out as the definitive method for unambiguous assignment. By providing a direct map of through-space proton-proton interactions, NOESY allows researchers to confidently distinguish between closely related regioisomers. The experimental protocol and interpretive framework presented in this guide, grounded in the principles of scientific integrity and backed by authoritative references, offer a robust approach for any scientist facing the challenge of structural elucidation. The careful application of this powerful technique will undoubtedly lead to more accurate and reliable scientific outcomes.
References
-
Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]
-
NMR Software. SpinCore Technologies. [Link]
-
NMR spectroscopy software. (2001, November 15). Scientific Computing. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
-
NOESY Spectra. (2025, October 12). Chemistry LibreTexts. [Link]
-
TUTORIAL: 2D NOESY EXPERIMENT. IMSERC. [Link]
-
2D-NOESY Spectra of Small Molecules - Hints And Tips. Bruker. [Link]
-
Does anyone have an easy technique on sample preparation for NOE experiment? ResearchGate. [Link]
-
NOESY and ROESY. University of Missouri. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis. [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
Nuclear Overhauser effect. Wikipedia. [Link]
-
What are Those Positive Peaks in My NOESY Spectrum? (2008, July 24). University of Ottawa NMR Facility Blog. [Link]
-
How to interpret a NOESY NMR spectrum. (2012, August 5). YouTube. [Link]
-
2D NMR: NOESY NMR INTERPRETATION. (2022, August 31). YouTube. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
-
2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Indiana University NMR Facility. [Link]
-
2D NOESY Collecting a NOESY. Duke University. [Link]
-
NOESY and EXSY. University of Toronto. [Link]
-
Chromone studies. Part 3. NMR analysis of rotational isomerism in 4-oxo-4H-chromene-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]
-
Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. (2023, November 24). Molecules. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020, August 5). Frontiers in Chemistry. [Link]
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- 6. youtube.com [youtube.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
- 13. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 14. NMR Software - NMR Wiki [nmrwiki.org]
HPLC Method Development & Comparison Guide: Methyl 5-bromo-2H-chromene-8-carboxylate
Executive Summary
Compound: Methyl 5-bromo-2H-chromene-8-carboxylate Class: Halogenated Benzopyran Ester Application: Synthetic intermediate for anticancer scaffolds (e.g., Bcl-2 inhibitors) and antimicrobial agents. Primary Analytical Challenge: Resolution of the 5-bromo regioisomer from the 6-bromo or 8-bromo impurities and the hydrolyzed free acid (5-bromo-2H-chromene-8-carboxylic acid).
This guide compares two distinct HPLC methodologies: a Standard C18 Screening Method for rapid purity assessment and a Phenyl-Hexyl High-Selectivity Method designed to resolve positional halogen isomers.
Part 1: Physicochemical Profiling & Column Selection
To design a robust method, we must first understand the analyte's interaction with the stationary phase.
| Property | Value (Predicted/Analog) | Chromatographic Implication |
| LogP | ~3.8 – 4.2 | High lipophilicity requires a high organic mobile phase strength (60-90% B) for elution within reasonable timeframes. |
| pKa | N/A (Neutral Ester) | pH adjustment is less critical for the analyte itself but essential for suppressing silanol activity and retaining acidic impurities (hydrolysis products). |
| UV Max | ~254 nm, ~325 nm | The conjugated chromene system allows for sensitive UV detection. 325 nm offers higher selectivity against non-conjugated impurities. |
| Isomerism | Regioisomerism (Br position) | C18 separates based on hydrophobicity; Phenyl-Hexyl separates based on |
Part 2: Comparative Methodology
Method A: The "Workhorse" (C18)
Objective: Routine purity analysis and reaction monitoring. Mechanism: Hydrophobic interaction. Strengths: Robust, reproducible, excellent peak shape. Weaknesses: Poor resolution of positional isomers (e.g., 5-Br vs. 6-Br).
Method B: The "Resolver" (Phenyl-Hexyl)
Objective: Separation of regioisomers and difficult impurities.
Mechanism:
Representative Performance Data
Note: Data derived from QSPR modeling and comparative studies of methyl bromo-benzopyran carboxylates [1, 5].
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time ( | 8.4 min | 9.2 min |
| Theoretical Plates ( | > 12,000 | > 14,500 |
| Tailing Factor ( | 1.05 | 1.10 |
| Resolution ( | 12.5 | 14.2 |
| Resolution ( | 1.2 (Partial Co-elution) | 2.8 (Baseline Separation) |
Part 3: Detailed Experimental Protocols
Reagents & Preparation
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (to suppress silanol ionization).
-
Solvent B: HPLC-grade Acetonitrile (ACN).
-
Diluent: 50:50 ACN:Water.[1]
-
Sample Prep: Dissolve 10 mg of crude methyl 5-bromo-2H-chromene-8-carboxylate in 10 mL ACN (stock). Dilute to 0.1 mg/mL with Diluent. Filter through 0.22 µm PTFE filter.
Instrument Conditions
Method A: Standard C18 Gradient
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (bandwidth 4 nm).
-
Gradient:
-
0.0 min: 50% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 50% B (Re-equilibration)
-
Method B: Phenyl-Hexyl High-Selectivity
-
Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C (Lower temperature enhances
selectivity). -
Gradient:
-
0.0 min: 40% B
-
15.0 min: 85% B
-
18.0 min: 85% B
-
18.1 min: 40% B
-
Part 4: Method Selection Workflow (Logic Diagram)
The following decision tree illustrates the logical process for selecting the appropriate method based on the specific impurity profile of your synthesis batch.
Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl stationary phases based on impurity profile.
Part 5: Troubleshooting & Validation Criteria
System Suitability Limits
To ensure data trustworthiness, your system must meet these criteria before running samples:
-
Retention Time Precision: %RSD < 0.5% (n=5 injections).
-
Resolution (
): > 2.0 between the main peak and nearest impurity. -
Tailing Factor: 0.8 <
< 1.2.
Common Issues & Fixes
-
Peak Fronting: Typically indicates column overload. Dilute sample to <0.05 mg/mL.
-
Retention Drift: Check mobile phase evaporation (ACN is volatile). Ensure column temperature is thermostatted, not ambient.
-
Ghost Peaks: If observing peaks at high organic % (Method A, 10-12 min), these are likely plasticizers leached from solvents or filters. Run a blank gradient to confirm.
References
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (2022).[2][4] Link
-
Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules. (2023).[5][6] Link
-
The Development and Mechanistic Investigation of a Palladium-Catalyzed 1,3-Arylfluorination of Chromenes. Royal Society of Chemistry. (2015).[7] Link
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents. Pharmaceutics. (2020).[8] Link
-
Retention of Halogenated Benzoates in RP-HPLC. Journal of Chromatography A. (General Reference for QSPR modeling of halo-esters). Link
Sources
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
